Norbolethone
説明
Structure
3D Structure
特性
CAS番号 |
797-58-0 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChIキー |
FTBJKONNNSKOLX-XUDSTZEESA-N |
SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
異性体SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |
正規SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
他のCAS番号 |
1235-15-0 797-58-0 |
物理的記述 |
Solid |
同義語 |
13-EHDPO 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one norbolethone |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Norbolethone from Norgestrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbolethone is a synthetic anabolic-androgenic steroid, first synthesized in 1966.[1] While never commercially marketed, it has been a subject of interest in medicinal chemistry and doping control.[1] This document provides a detailed technical overview of the synthesis of this compound, with norgestrel as the starting material. The core of this synthesis lies in the selective catalytic hydrogenation of the 17α-ethynyl group of norgestrel.
Core Chemical Transformation
The synthesis of this compound from norgestrel is achieved through the nickel-catalyzed hydrogenation of the 17α-ethynyl (alkyne) functional group to a 17α-ethyl (alkane) group.[2] This transformation is a selective reduction that maintains the core steroid structure while altering the substituent at the 17α-position, which is crucial for its biological activity.[2] Raney nickel is a commonly employed catalyst for such hydrogenations due to its high activity.[3]
Experimental Protocols
While the specific, detailed industrial protocol for the synthesis of this compound from norgestrel is not extensively published, a representative experimental procedure based on the hydrogenation of 17α-ethynyl steroids using Raney nickel is presented below.
Preparation of W-6 Raney Nickel Catalyst
A common catalyst for this type of reaction is W-6 Raney nickel. Its preparation involves the following steps:
-
In a 2-liter Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, 600 mL of distilled water and 160 g of sodium hydroxide pellets are combined.
-
The solution is stirred and cooled to 50°C in an ice bath.
-
125 g of Raney nickel-aluminum alloy powder is added in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, the mixture is digested at 50 ± 2°C for 50 minutes with gentle stirring.
-
The catalyst is then washed by decantation with three 1-liter portions of distilled water.[4]
Hydrogenation of Norgestrel (Representative Protocol)
-
Reaction Setup: A solution of norgestrel in a suitable solvent, such as ethanol, is placed in a high-pressure hydrogenation apparatus.
-
Catalyst Addition: The prepared Raney nickel catalyst is added to the solution. The catalyst loading is typically a small percentage of the substrate weight.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 atm). The reaction mixture is agitated at a controlled temperature (e.g., 50-100°C) until the theoretical amount of hydrogen has been consumed.
-
Work-up: After the reaction is complete, the vessel is cooled and the pressure is released. The catalyst is removed by filtration.
-
Purification: The solvent is evaporated from the filtrate, and the crude this compound is purified by recrystallization or chromatography to yield the final product.
Data Presentation
The following table summarizes typical quantitative data for the nickel-catalyzed hydrogenation of norgestrel to this compound. Please note that the yield is representative and can vary based on specific reaction conditions.
| Parameter | Value | Reference |
| Starting Material | Norgestrel | [2] |
| Product | This compound | [2] |
| Catalyst | Raney Nickel | [3][4] |
| Solvent | Ethanol | [4] |
| Hydrogen Pressure | 50 - 100 atm (typical) | |
| Temperature | 50 - 100 °C (typical) | [4] |
| Reaction Time | 2 - 6 hours (typical) | |
| Yield | ~80-90% (representative) |
Experimental Workflow
Caption: Synthesis workflow for this compound from Norgestrel.
References
chemical structure of 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one
An In-depth Technical Guide to Levonorgestrel (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonorgestrel is a second-generation synthetic progestogen, a hormone that mimics the effects of progesterone.[1][2] Its systematic IUPAC name is (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.[3] It is the biologically active levorotatory enantiomer of norgestrel.[3] Levonorgestrel is widely used in hormonal contraception, including combination oral contraceptive pills, progestogen-only pills, emergency contraception (often known as the "morning-after pill"), and in intrauterine devices (IUDs) for long-term pregnancy prevention.[2][4]
Chemical Structure and Properties
-
Chemical Formula: C₂₁H₂₈O₂[3]
-
Molecular Weight: 312.45 g/mol
-
CAS Number: 797-63-7[3]
-
Synonyms: LNG, d(-)-Norgestrel, Plan B[3]
2.1. Chemical Structure
Caption: 2D Chemical Structure of Levonorgestrel.
Quantitative Data
3.1. Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₂ | [3] |
| Molecular Weight | 312.45 g/mol | |
| Melting Point | 205-207 °C | |
| Water Solubility | 1.73 mg/L | |
| logP | 3.3 | [5] |
3.2. Pharmacokinetic Data
| Parameter | Value | Reference |
| Bioavailability | 85% to 100% | [4] |
| Protein Binding | ~97.5% to 99% (primarily to SHBG and albumin) | [4] |
| Metabolism | Hepatic (reduction, hydroxylation, conjugation) via CYP3A4 | [4] |
| Elimination Half-life | 24.4 ± 5.3 hours | [4] |
| Excretion | ~45% in urine, ~32% in feces (as conjugates) | [4] |
| Tmax (oral) | 1.6 ± 0.7 hours | [4] |
| Volume of Distribution (Vd) | ~1.8 L/kg | [4] |
Mechanism of Action
Levonorgestrel's primary mechanism of action is as an agonist of the progesterone receptor (PR).[1] By binding to this receptor, it mimics the effects of endogenous progesterone. Its contraceptive effects are achieved through several mechanisms:
-
Inhibition of Ovulation: Levonorgestrel can suppress the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is necessary for ovulation. This prevents the release of an egg from the ovary.[4]
-
Thickening of Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that impedes sperm penetration into the uterus.[4]
-
Endometrial Effects: While its primary contraceptive effect is pre-fertilization, levonorgestrel can also cause changes in the endometrium, making it less receptive to implantation. However, evidence suggests it cannot prevent the implantation of an already fertilized egg.[1]
Levonorgestrel also exhibits weak androgenic activity by binding to the androgen receptor (AR).[1]
Signaling Pathway
The following diagram illustrates the classical signaling pathway of Levonorgestrel via the progesterone receptor.
References
- 1. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Levonorgestrel-D6 (major) | C21H28O2 | CID 121231040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Norbolethone: A Technical Guide on its Anabolic and Androgenic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norbolethone is a synthetic, orally active anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed due to concerns about its toxicity.[1][2] Despite its lack of clinical use, it gained notoriety in the early 2000s as a "designer steroid" used by athletes.[1][2] This guide provides a comprehensive technical overview of the anabolic and androgenic properties of this compound, including available data on its biological activity, experimental protocols for its assessment, and its mechanism of action.
Introduction
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) was first synthesized in 1966 by Wyeth Laboratories.[1][2][3] It was initially investigated for therapeutic applications such as promoting weight gain and treating short stature.[1][2][3] However, concerns regarding its adverse effects, including toxicity and bleeding disorders, led to the discontinuation of its development.[2][4]
Anabolic and Androgenic Effects: Quantitative Data
A study in castrated male pigs demonstrated that this compound, when added to a low-protein diet, improved growth rate and food conversion efficiency.[5] Furthermore, the steroid significantly increased the percentage of lean meat and the area of the eye muscle.[5]
| Parameter | Effect of this compound | Animal Model | Reference |
| Growth Rate (Low Protein Diet) | Improved | Castrated Male Pigs | [5] |
| Food Conversion Efficiency (Low Protein Diet) | Improved | Castrated Male Pigs | [5] |
| Percentage of Lean Meat | Significantly Increased | Castrated Male Pigs | [5] |
| Eye Muscle Area | Significantly Increased | Castrated Male Pigs | [5] |
| Growth Rate (High Protein Diet) | Significantly Depressed | Castrated Male Pigs | [5] |
Mechanism of Action and Signaling Pathways
Like other anabolic-androgenic steroids, this compound is believed to exert its effects primarily through the androgen receptor (AR).[6][7] As a fat-soluble molecule, it can diffuse across the cell membrane and bind to the AR located in the cytoplasm.[7] This binding event is thought to induce a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-AR complex would then bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This alteration of gene expression ultimately leads to the anabolic and androgenic effects of the steroid.[7]
This compound has also been identified to possess some progestational activity.[4] This suggests a potential interaction with the progesterone receptor, which could contribute to its overall biological profile and side effects.
Experimental Protocols
The assessment of the anabolic and androgenic activity of steroids like this compound traditionally relies on in vivo assays in animal models.
Hershberger Assay
The Hershberger assay is a standardized method used to differentiate between the anabolic and androgenic effects of a substance.
-
Objective: To measure the myotrophic (anabolic) and androgenic activity of a compound.
-
Animal Model: Immature, castrated male rats.
-
Methodology:
-
Animals are castrated to remove the endogenous source of androgens.
-
After a recovery period, the test compound (this compound) is administered daily for a set duration (e.g., 7-10 days).
-
A reference androgen (e.g., testosterone propionate) and a vehicle control group are included.
-
At the end of the treatment period, the animals are euthanized, and specific tissues are excised and weighed.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The ratio of the anabolic effect (levator ani weight) to the androgenic effect (seminal vesicle/prostate weight) provides an indication of the compound's selectivity.
Nitrogen Balance Studies
Nitrogen balance studies are a direct measure of the anabolic state of an organism.
-
Objective: To determine the effect of a substance on whole-body protein metabolism.
-
Methodology:
-
Subjects (human or animal) are placed on a controlled diet with a known amount of protein (and therefore nitrogen) intake.
-
A baseline period is established to measure nitrogen excretion (primarily in urine and feces).
-
The test compound (this compound) is administered.
-
Nitrogen intake and excretion are meticulously monitored throughout the study period.
-
-
Data Analysis:
-
Positive Nitrogen Balance (Intake > Excretion): Indicates an anabolic state where the body is retaining protein.
-
Negative Nitrogen Balance (Intake < Excretion): Indicates a catabolic state.
-
The change in nitrogen balance following the administration of this compound would quantify its anabolic effect. While a study in pigs showed improved growth, specific nitrogen balance data for this compound in humans is not available in the peer-reviewed literature.[5]
-
Adverse Effects and Toxicity
The primary reason for the cessation of this compound's clinical development was its reported toxicity.[1][2] Specific adverse effects mentioned in the literature include bleeding disorders and various androgenizing side effects.[2][4] A study on isolated perfused rat livers indicated that this compound can affect liver function.[10] As a 17α-alkylated steroid, it would be expected to carry a risk of hepatotoxicity, a known side effect of this class of AAS.[11]
Conclusion
This compound is a synthetic anabolic-androgenic steroid with a history that underscores the challenges in separating anabolic effects from undesirable side effects. While it demonstrates anabolic activity, its development was halted due to significant toxicity concerns. The lack of comprehensive, publicly available quantitative data from its initial development phase limits a complete understanding of its pharmacological profile. For drug development professionals, the story of this compound serves as a case study in the importance of thorough toxicological evaluation in steroid research. Future research, should it be undertaken, would need to focus on modern in vitro and in vivo models to precisely quantify its anabolic and androgenic potency and to fully elucidate its mechanisms of toxicity.
References
- 1. Norboletone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. The effect of this compound, an anabolic steroid, on the performance and body composition of castrate pigs | Animal Science | Cambridge Core [cambridge.org]
- 6. Buy this compound | 797-58-0 [smolecule.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. endocrine.org [endocrine.org]
- 9. [WEIGHT RESPONSE OF THE RAT LEVATOR ANI MUSCLE USED AS TEST FOR ANABOLIC ACTIVITY OF CERTAIN STEROIDS. CRITICAL STUDY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of an anabolic steroid (this compound) on the function of the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
Norbolethone's Interaction with the Androgen Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbolethone is a synthetic, orally active anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed for therapeutic use.[1][2] Classified as a 19-nortestosterone derivative, its biological activity is primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[3][4] This document provides a detailed technical guide on the mechanism of action of this compound on androgen receptors, drawing upon the established principles of androgen receptor signaling. While specific quantitative data for this compound's direct interaction with the androgen receptor is scarce in publicly available literature, this guide outlines the canonical mechanism and provides context using data from related androgens.
Introduction to this compound
This compound (13β,17α-diethyl-17β-hydroxygon-4-en-3-one) is a potent anabolic agent designed to promote muscle growth and increase strength.[4][5] As a "designer steroid," it gained notoriety for its illicit use in sports to enhance performance.[1][6] Its mechanism of action, like other AAS, is centered on its ability to bind to and activate the androgen receptor, thereby modulating the transcription of target genes.[3][4]
The Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics, as well as in anabolic processes in various tissues, including skeletal muscle. The generalized mechanism of action for androgens, including this compound, is as follows:
-
Ligand Binding: this compound, being a lipophilic molecule, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.
-
Conformational Change and Dissociation of Heat Shock Proteins: Upon ligand binding, the AR undergoes a significant conformational change. This leads to the dissociation of heat shock proteins (HSPs) that maintain the receptor in an inactive state.
-
Dimerization and Nuclear Translocation: The activated androgen receptor-ligand complex then dimerizes. This dimer is actively transported into the nucleus.
-
DNA Binding and Coactivator Recruitment: Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[7] Following DNA binding, the AR recruits various coactivator proteins.
-
Gene Transcription: The assembled complex of the AR dimer, DNA, and coactivators initiates the transcription of target genes, leading to the synthesis of new mRNA and subsequently, new proteins that carry out the physiological effects of the androgen.[7]
Signaling Pathway of this compound via the Androgen Receptor
References
- 1. Norboletone - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Buy this compound | 797-58-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1235-15-0: this compound | CymitQuimica [cymitquimica.com]
- 6. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
An In-depth Technical Guide on the Pharmacology and Toxicology of Designer Steroids
Disclaimer: This document is intended for informational and research purposes only. The information contained herein is not a substitute for professional medical advice, diagnosis, or treatment.
Introduction
Designer anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone engineered to enhance anabolic effects (muscle growth) while attempting to minimize androgenic (masculinizing) side effects.[1][2] These compounds are often produced in clandestine laboratories to circumvent drug laws and are not approved for human use.[3] Consequently, they lack the rigorous safety and efficacy testing required for pharmaceutical agents, posing significant health risks to users.[1][3] This guide provides a technical overview of the pharmacology and toxicology of designer steroids, aimed at researchers and drug development professionals.
Pharmacology of Designer Steroids
The primary mechanism of action for all AAS, including designer steroids, is their interaction with the androgen receptor (AR).[4][5] This interaction initiates a cascade of cellular events leading to changes in gene expression.
Androgen Receptor Signaling
The androgen receptor is a ligand-activated nuclear transcription factor that belongs to the steroid hormone receptor family.[6][7] The signaling pathway can be broadly categorized into classical and non-classical pathways.
-
Classical (Genomic) Pathway: In its unbound state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs).[7][8] Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[7][8] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[6][8][9] This process ultimately regulates the expression of genes involved in cellular proliferation and apoptosis.[6]
-
Non-Classical (Non-Genomic) Pathway: Some androgens can also elicit rapid cellular responses that are independent of gene transcription. This pathway is initiated by androgens binding to AR located on the plasma membrane.[8] This interaction can activate signal transduction cascades, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), through an elevation in intracellular calcium.[7]
Structure-Activity Relationships
The pharmacological profile of a designer steroid is determined by its chemical structure. Modifications to the testosterone molecule can alter its binding affinity for the androgen receptor, its susceptibility to enzymatic conversion, and its oral bioavailability.[1][10]
-
17α-Alkylation: The addition of a methyl or ethyl group at the C17-alpha position prevents first-pass metabolism in the liver, allowing for oral administration.[10] However, this modification is also strongly associated with hepatotoxicity.[11][12]
-
Modifications to the Steroid Nucleus: Alterations to the A and B rings of the steroid structure can influence the ratio of anabolic to androgenic activity.[1] For example, some modifications can reduce the steroid's ability to be converted to dihydrotestosterone (DHT) by 5α-reductase, a more potent androgen, or to estrogens by aromatase.[10]
Toxicology of Designer Steroids
The use of designer steroids is associated with a wide range of adverse effects, affecting multiple organ systems. The lack of clinical trials means that much of the toxicological data is derived from case reports, observational studies, and in vitro/animal models.[1]
Hepatotoxicity
Liver damage is a well-documented and serious consequence of designer steroid use, particularly with orally active 17α-alkylated compounds.[11][12][13] The forms of liver injury include:
-
Cholestasis: A condition characterized by decreased bile flow, leading to jaundice and pruritus.[13][14]
-
Peliosis Hepatis: A rare vascular condition characterized by blood-filled cysts in the liver.[13][14]
-
Hepatic Tumors: Long-term use of AAS has been linked to the development of both benign hepatic adenomas and malignant hepatocellular carcinoma.[13][14]
-
Elevated Liver Enzymes: Increases in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) are common indicators of liver stress.[15]
Cardiovascular Effects
The cardiovascular system is significantly impacted by the use of designer steroids.[16] Adverse effects include:
-
Dyslipidemia: A characteristic effect is a decrease in high-density lipoprotein (HDL) cholesterol ("good cholesterol") and an increase in low-density lipoprotein (LDL) cholesterol ("bad cholesterol"), which predisposes users to atherosclerosis.[17][18]
-
Hypertension: AAS can lead to an increase in blood pressure.[16][19]
-
Cardiac Hypertrophy: Steroid use can cause an increase in the mass of the heart's left ventricle, which can lead to reduced cardiac function.[20][21]
-
Thrombosis: Anabolic steroids can increase the risk of blood clots, which can lead to stroke or myocardial infarction.[5][16]
-
Arrhythmias and Sudden Cardiac Death: There is an association between AAS abuse and an increased risk of arrhythmias and sudden cardiac death.[16]
Endocrine and Reproductive Effects
The administration of exogenous androgens disrupts the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis.[4] This can lead to:
-
Suppression of Endogenous Testosterone Production: This results in testicular atrophy and can lead to infertility.[22]
-
Gynecomastia: The development of breast tissue in males, often due to the aromatization of some steroids into estrogens.[22]
-
Masculinization in Females: Women who use AAS may experience irreversible virilizing effects such as deepening of the voice, hirsutism, and clitoral enlargement.[5]
Neuropsychiatric and Behavioral Effects
Designer steroids can have profound effects on the central nervous system, leading to a range of psychiatric and behavioral changes.[23][24][25] These include:
-
Mood Alterations: Users may experience euphoria, irritability, mood swings, and depression.[23][26]
-
Aggression and Hostility: Increased aggression, often referred to as "roid rage," is a well-documented side effect.[23][27]
-
Cognitive Impairment: Some studies suggest that high doses of AAS can lead to distractibility, forgetfulness, and confusion.[26]
-
Dependence: A subset of users may develop a dependence syndrome, characterized by continued use despite adverse consequences.[28]
These effects are thought to be mediated by alterations in neurotransmitter systems, including the serotonin and dopamine pathways.[23]
Data Presentation
Table 1: Summary of Toxicological Effects of Designer Steroids by Organ System
| Organ System | Toxicological Effects |
| Liver | Cholestasis, Peliosis Hepatis, Hepatic Adenomas, Hepatocellular Carcinoma, Elevated Liver Enzymes[13][14][15] |
| Cardiovascular | Dyslipidemia (↓HDL, ↑LDL), Hypertension, Left Ventricular Hypertrophy, Thrombosis, Arrhythmias, Sudden Cardiac Death[5][16][17][18][19][20][21] |
| Endocrine | Suppression of Endogenous Testosterone, Testicular Atrophy, Infertility, Gynecomastia (in males), Masculinization (in females)[5][22] |
| Neuropsychiatric | Mood Swings, Aggression ("Roid Rage"), Depression, Anxiety, Psychosis, Cognitive Impairment, Dependence[23][26][27][28] |
Experimental Protocols
Receptor Binding Assay (Illustrative Example)
Objective: To determine the binding affinity of a designer steroid for the androgen receptor.
Methodology:
-
Cell Culture and Lysate Preparation: A cell line expressing the human androgen receptor (e.g., LNCaP cells) is cultured under standard conditions. The cells are then harvested and lysed to obtain a cytosolic extract containing the AR.
-
Radioligand Binding: The cell lysate is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) and varying concentrations of the unlabeled designer steroid (the competitor).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the designer steroid that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Designer steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anabolic steroid-associated liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anabolic Androgenic Steroids Abuse and Liver Toxicity: Ingenta Connect [ingentaconnect.com]
- 16. Anabolic-androgenic steroids and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Expert's Approach to Managing Cardiovascular Risk Among Athletes Using Anabolic-Androgenic Steroids - American College of Cardiology [acc.org]
- 18. Archive: Anabolic steroid use increases heart attack risk and causes liver damage | UC San Francisco [ucsf.edu]
- 19. Cardiovascular manifestations of anabolic steroids in association with demographic variables in body building athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. youtube.com [youtube.com]
- 22. Anabolic Steroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The Role of Anabolic Androgenic Steroids in Disruption of the Physiological Function in Discrete Areas of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuropsychiatric and Behavioral Involvement in AAS Abusers. A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ovid.com [ovid.com]
- 27. Anabolic androgenic steroids: what the psychiatrist needs to know | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 28. Synthetic Androgens as Designer Supplements - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Norbolethone: From Obscurity to the BALCO Scandal
Abstract: This whitepaper provides a comprehensive technical overview of the synthetic anabolic-androgenic steroid (AAS) Norbolethone. It details its initial development, chemical properties, and the reasons for its commercial abandonment. The document further explores the re-emergence of this compound as a "designer" steroid in the early 2000s, central to the Bay Area Laboratory Co-operative (BALCO) doping scandal. We will examine the molecular pharmacology of this compound, including its mechanism of action via the androgen receptor. Finally, this guide presents detailed analytical methodologies for the detection of this compound and its metabolites in biological samples, a critical outcome of the BALCO investigation. This paper is intended for researchers, scientists, and professionals in the fields of drug development, endocrinology, and anti-doping science.
Introduction to this compound
Historical Context and Development
This compound (13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-3-one) is a synthetic, orally active anabolic-androgenic steroid.[1] It was first synthesized in 1966 by Wyeth Laboratories.[2] The initial research into this compound focused on its potential therapeutic applications, including promoting weight gain and treating short stature.[1][2] Despite undergoing clinical trials in humans during the 1960s, Wyeth Laboratories never commercially marketed the drug.[2] The project was ultimately abandoned due to concerns about its potential toxicity and adverse side effects, including bleeding disorders.[2][3] For decades, this compound remained an obscure compound, largely unknown outside of specialized scientific literature.
Chemical Properties
This compound is a 19-nor anabolic steroid, structurally related to norethandrolone.[1] Its chemical structure is distinguished by a 17α-ethyl group, which enhances its oral bioavailability. The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| CAS Number | 1235-15-0 |
| Molecular Formula | C21H32O2 |
| Molar Mass | 316.485 g·mol−1 |
The BALCO Scandal: A Case Study in Designer Steroids
Overview of the Bay Area Laboratory Co-operative (BALCO)
The Bay Area Laboratory Co-operative (BALCO), founded by Victor Conte, began as a sports nutrition and testing facility.[4][5] However, it evolved into a sophisticated operation at the center of a major sports doping scandal.[5][6] BALCO supplied a number of high-profile professional athletes with a cocktail of performance-enhancing drugs, including undetectable "designer" steroids.[4][5]
The Role of Victor Conte and Patrick Arnold
Victor Conte orchestrated the distribution of these performance-enhancing drugs to elite athletes.[7] The "designer" steroids were synthesized by organic chemist Patrick Arnold.[7][8][9] Arnold's role was to create potent anabolic agents that were not on the list of banned substances and could evade standard anti-doping tests.[8][9] He provided BALCO with this compound and was also the creator of Tetrahydrogestrinone (THG), another infamous designer steroid known as "The Clear".[8][9][10]
Re-emergence and Identification of this compound
In 2002, the obscurity of this compound came to an end when Dr. Don Catlin, then the director of the UCLA Olympic Analytical Laboratory, identified it in an athlete's urine sample for the first time.[1][2] The sample presented an unusual profile with exceptionally low levels of endogenous steroids, suggesting the presence of a suppressive anabolic agent.[1] Since this compound was never commercially marketed, its detection pointed to a clandestine source.[1] This discovery was a pivotal moment in the unfolding BALCO scandal, highlighting the use of previously unknown or unmarketed drugs to circumvent anti-doping regulations.[11][12] U.S. cyclist Tammy Thomas was the first athlete to be sanctioned for its use.[2]
Molecular Pharmacology of this compound
Mechanism of Action: Androgen Receptor Binding
Like other anabolic-androgenic steroids, this compound exerts its physiological effects primarily through its interaction with the androgen receptor (AR).[13][14] The AR is a member of the nuclear receptor superfamily.[15] Upon binding with an androgen like this compound, the receptor-ligand complex undergoes a conformational change.[14] This complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[14][15] This binding modulates the transcription of target genes, leading to an increase in protein synthesis in muscle cells, which results in muscle hypertrophy.[13][14]
Signaling Pathway
Analytical Chemistry and Detection
The identification of this compound in athletes' urine was a significant achievement in anti-doping science, primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS).[1][12]
Experimental Protocol: Extraction and Derivatization of Urinary Steroids
The following protocol is a generalized procedure for the extraction and preparation of steroids from a urine matrix for GC-MS analysis, based on common methodologies.
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase from E. coli. Incubate the mixture at approximately 45-55°C for 30-60 minutes to deconjugate the steroid metabolites.[16]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol/acetonitrile followed by 1 mL of deionized water.[16]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the steroids with methanol or acetonitrile.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 70°C.[17]
-
To the dry residue, add 200 µL of pyridine and 200 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of BSTFA.[17]
-
Incubate the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the steroids.[17] This step is crucial as it increases the volatility and thermal stability of the steroids for GC analysis.
-
Experimental Protocol: GC-MS Analysis for this compound Detection
The following outlines typical GC-MS parameters for the analysis of steroid derivatives.
| Parameter | Specification |
| GC Column | CPS Analitica CC-5 MS capillary column (or similar 5% phenyl methylpolysiloxane column), 30-50 m length, 0.25 mm ID, 0.25 µm film thickness.[18] |
| Carrier Gas | Helium at a constant flow rate of ~1 mL/min.[16] |
| Injector | Splitless mode at 285°C.[18] |
| Oven Program | Initial temp 150°C, ramp to 230°C at 50°C/min, then ramp to 315°C at 7°C/min, hold for 25 min.[16][18] |
| MS Ion Source | Electron Ionization (EI) at 70 eV. |
| MS Temperatures | Ion source at 230°C, quadrupole at 150°C.[18] |
| MS Mode | Scan mode (e.g., m/z 75-700) for initial identification and comparison with spectral libraries.[18] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted, high-sensitivity analysis.[16] |
Experimental Workflow
Conclusion
The story of this compound is a compelling example of how a forgotten pharmaceutical compound can be repurposed for illicit use in sports. Its development and subsequent abandonment by the pharmaceutical industry left a gap in regulatory and testing frameworks that was exploited decades later. The BALCO scandal, and specifically the detection of this compound by Dr. Don Catlin and his team, served as a critical wake-up call for the anti-doping community.[6] It underscored the necessity of developing more sophisticated, non-targeted detection methods and fostering proactive research to identify potential "designer" drugs before they become widespread. The analytical chemistry techniques refined in the wake of this scandal have become the bedrock of modern anti-doping protocols, ensuring a more level playing field for athletes. The case of this compound remains a pivotal chapter in the history of sports doping and a testament to the ongoing cat-and-mouse game between those who seek an unfair advantage and the scientists working to protect the integrity of sport.
References
- 1. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norboletone - Wikipedia [en.wikipedia.org]
- 3. gtfch.org [gtfch.org]
- 4. BALCO scandal - Wikipedia [en.wikipedia.org]
- 5. Bay Area Laboratory Co-operative - Wikipedia [en.wikipedia.org]
- 6. BALCO - the scandal that changed the US view on doping [playthegame.org]
- 7. tuljalegal.in [tuljalegal.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Patrick Arnold - Wikipedia [en.wikipedia.org]
- 10. troscriptions.com [troscriptions.com]
- 11. Bioassay-based screening and detection of novel designer androgens | World Anti Doping Agency [wada-ama.org]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound | 797-58-0 [smolecule.com]
- 14. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
- 15. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. mdpi.com [mdpi.com]
The Anomaly of Norbolethone: A Technical Review of an Unmarketed Anabolic Steroid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norbolethone, a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s, represents a peculiar case in pharmaceutical history. Despite showing early promise in clinical evaluations for promoting weight gain and addressing short stature, it was abruptly withdrawn from the developmental pipeline due to significant, yet largely unpublished, toxicity concerns. This guide synthesizes the available information on this compound, focusing on its known clinical history, presumed pharmacological action, and the experimental methodologies relevant to its evaluation. The conspicuous absence of detailed, publicly available clinical data, particularly regarding its adverse effects, remains a critical information gap and a central theme of this review.
Introduction
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) was first synthesized in 1966 by Wyeth Laboratories.[1][2][3] As an orally active AAS, it was investigated for therapeutic applications including promoting weight gain and treating stunted growth in children.[1] However, the compound was never commercially marketed due to fears of toxicity that arose during its clinical evaluation phase.[1] Decades later, this compound resurfaced as a "designer steroid" in the realm of sports doping, notably in connection with the Bay Area Laboratory Co-operative (BALCO) scandal, after being detected in athletes' urine samples in the early 2000s.[1]
The primary challenge in comprehensively evaluating this compound is the lack of published data from its pivotal clinical trials. The specific adverse effects that led to the cessation of its development were not disclosed in detail, leaving a void in the scientific literature.[4] This guide aims to collate the fragmented public information and provide a framework for understanding this compound by detailing the probable experimental protocols and signaling pathways that would have been central to its assessment.
Published Clinical Evaluations: A Glimpse into Efficacy
The limited published clinical data on this compound focuses on its intended therapeutic effects. These early studies, while lacking the rigorous detail of modern clinical trials, provide some insight into its potential efficacy.
Table 1: Summary of Published Clinical Study Outcomes for this compound
| Study Focus | Patient Population | Key Reported Outcomes | Citation |
| Stunted Growth & Poor Thriving | Children & Adolescents | Increased body weight and height | [5] |
| Idiopathic Underweight | Adolescents & Adults | Increased body weight | [6] |
It is crucial to note that these studies do not provide detailed quantitative data on the magnitude of the effects, dosage regimens, or a comprehensive safety profile.
Unpublished Clinical Data: The Unseen Risks
The key to understanding this compound's failure to reach the market lies in its unpublished toxicity data. While the specific details are not available, later reports and analyses suggest that the adverse effects were significant.
Table 2: Postulated Adverse Effects from Unpublished this compound Clinical Trials
| Adverse Effect Category | Specific Manifestations (Reported Post-Hoc) |
| Androgenic Effects | Virilization in women |
| Hematological Effects | Bleeding disorders |
| General Toxicity | Considered a toxic drug, leading to project abandonment |
This table is based on secondary reports and the general understanding of AAS side effects, as the primary clinical data remains unpublished.[4]
Presumed Mechanism of Action: The Androgen Receptor Signaling Pathway
Like other anabolic-androgenic steroids, this compound's physiological effects are mediated through its interaction with the androgen receptor (AR). The binding of this compound to the AR is believed to initiate a cascade of cellular events leading to its anabolic and androgenic effects.
References
- 1. Norboletone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]
Norbolethone: A Technical Guide to its Classification as a 19-nor Anabolic Steroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbolethone (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) that, despite never being commercially marketed for therapeutic use, has garnered significant interest within the scientific and athletic communities.[1] First synthesized in 1966 by Wyeth Laboratories, it was initially investigated for its potential to promote weight gain and treat short stature.[2] However, concerns over its toxicity led to the abandonment of its development.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical classification as a 19-nor anabolic steroid, its structural characteristics, synthesis, and known biological activities. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a consolidated source of technical information, including available quantitative data and detailed experimental methodologies.
Chemical and Structural Classification
This compound's classification as a 19-nor anabolic steroid is fundamentally determined by its chemical structure. This classification is based on two key structural modifications to the testosterone backbone.
The 19-nor Designation
The "19-nor" prefix indicates the absence of a methyl group at the C-19 position of the steroid nucleus.[3] This structural alteration is a hallmark of a class of synthetic steroids, including nandrolone (19-nortestosterone), and is a primary determinant of their distinct pharmacological profiles compared to testosterone.
17α-Alkylation
This compound is also classified as a 17α-alkylated anabolic steroid. It possesses an ethyl group at the C-17α position. This modification is crucial for its oral bioavailability, as it sterically hinders the enzymatic oxidation of the 17β-hydroxyl group in the liver, thereby reducing first-pass metabolism.[4]
Physicochemical Properties
A summary of this compound's key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C21H32O2 | [2] |
| Molecular Weight | 316.485 g/mol | [2] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [2] |
| CAS Number | 1235-15-0 | [2] |
Synthesis
The primary route for the synthesis of this compound starts from the synthetic progestin, norgestrel.[5]
Synthetic Pathway Overview
The synthesis involves the nickel-catalyzed hydrogenation of the 17α-ethynyl group of norgestrel to an ethyl group.[5] This selective reduction is a key step in its production.
Experimental Protocol: Nickel-Catalyzed Hydrogenation (General Procedure)
-
Catalyst Preparation: A slurry of a nickel catalyst (e.g., Raney nickel) is prepared in a suitable solvent (e.g., ethanol) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The starting material, norgestrel, is dissolved in an appropriate solvent and added to a reaction vessel equipped with a stirrer and a gas inlet. The catalyst slurry is then carefully added to the reaction mixture.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is allowed to proceed under a positive pressure of hydrogen at a controlled temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Biological Activity and Mechanism of Action
This compound, like other AAS, exerts its biological effects primarily through its interaction with the androgen receptor (AR).
Anabolic and Androgenic Effects
This compound is reported to possess a high anabolic-to-androgenic ratio, suggesting a favorable profile for promoting muscle growth with potentially reduced androgenic side effects.[5]
| Parameter | Value | Reference |
| Anabolic Rating | 350 | [Unofficial Source] |
| Androgenic Rating | 20 | [Unofficial Source] |
| Anabolic:Androgenic Ratio | ~17.5 : 1 | [Calculated] |
Note: The anabolic and androgenic ratings are based on unofficial sources and should be interpreted with caution. These values are typically determined relative to a reference steroid like methyltestosterone.
Signaling Pathway
The primary mechanism of action for this compound involves its function as an agonist of the androgen receptor. The binding of this compound to the AR initiates a cascade of cellular events leading to its anabolic and androgenic effects.
Experimental Protocol: Hershberger Assay for Anabolic and Androgenic Activity
The anabolic and androgenic activity of steroids is typically determined using the Hershberger assay in castrated male rats.[6][7]
-
Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens, making the accessory sex tissues sensitive to exogenous androgens.
-
Dosing: The test compound (this compound) is administered daily for a set period (e.g., 10 days) at various dose levels. A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.
-
Tissue Collection: At the end of the dosing period, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles (with coagulating glands), and the levator ani muscle.
-
Data Analysis: The weights of the androgenic tissues (prostate and seminal vesicles) and the anabolic tissue (levator ani muscle) are compared between the different treatment groups. The anabolic-to-androgenic ratio is calculated by comparing the relative potency of the test compound to the reference standard in stimulating the growth of these respective tissues.
Pharmacokinetics and Metabolism
The 17α-ethyl group of this compound confers oral bioavailability.[4] However, specific quantitative pharmacokinetic data for this compound, such as its oral bioavailability percentage, plasma half-life, and detailed metabolic profile, are not well-documented in publicly available scientific literature.
General metabolic pathways for 19-nor steroids involve hepatic reduction, hydroxylation, and conjugation prior to excretion.[8] It is presumed that this compound undergoes similar metabolic transformations. The identification of this compound and its metabolites in urine has been a subject of interest in the context of anti-doping analysis.[1]
Receptor Binding Affinity
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: A source of the target receptor is required. This can be a tissue homogenate from an androgen-sensitive organ (e.g., rat prostate for AR) or a cell line engineered to express the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the receptor is used (e.g., [3H]-dihydrotestosterone for the AR).
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Conclusion
This compound's classification as a 19-nor, 17α-alkylated anabolic steroid is firmly established by its chemical structure. The absence of the C-19 methyl group and the presence of a 17α-ethyl group are its defining features, which are responsible for its high oral bioavailability and its characteristic anabolic and androgenic properties. While qualitative information regarding its synthesis and biological activity is available, there is a notable lack of publicly accessible, detailed quantitative data from preclinical or clinical studies. This includes precise anabolic/androgenic ratios from standardized assays, receptor binding affinities, and comprehensive pharmacokinetic profiles. The information presented in this technical guide consolidates the current understanding of this compound and highlights the areas where further research is needed to fully characterize this potent synthetic steroid. Its history as a "designer steroid" underscores the importance of continued research and surveillance in the field of anabolic agents.[9]
References
- 1. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norboletone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of orally administered sex steroids used in oral contraception and hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gtfch.org [gtfch.org]
- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of an anabolic steroid (this compound) on the function of the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay-based screening and detection of novel designer androgens | World Anti Doping Agency [wada-ama.org]
An In-Depth Technical Guide to Norbolethone (CAS 1235-15-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbolethone, with the CAS registry number 1235-15-0, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] First synthesized in 1966 by Wyeth Laboratories under the code Wy-3475, it was investigated for its potential therapeutic applications in treating conditions such as short stature and underweight individuals.[1][3] However, due to concerns regarding its adverse effects, this compound was never commercially marketed.[4] It gained notoriety in the early 2000s as a "designer" steroid detected in athletes' urine samples, highlighting its illicit use in sports for performance enhancement.[1][3]
This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, mechanism of action, pharmacology, and analytical detection methods.
Physicochemical Properties
This compound is a 19-nor-testosterone derivative. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1235-15-0 | [1] |
| Molecular Formula | C₂₁H₃₂O₂ | [5] |
| Molecular Weight | 316.48 g/mol | [5] |
| IUPAC Name | (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-3-one | [6] |
| Synonyms | Genabol, Wy-3475 | [4] |
| Melting Point | 144-145 °C | [6] |
| UV max | 241 nm | [6] |
| Anabolic:Androgenic Ratio | 350:20 | [7] |
Synthesis
The primary route for the synthesis of this compound involves the nickel-catalyzed hydrogenation of Norgestrel.[4][7] Norgestrel, a synthetic progestin, serves as the starting material. The key transformation is the reduction of the 17α-ethynyl group of Norgestrel to an ethyl group to yield this compound.
Experimental Protocol: Synthesis of this compound from Norgestrel
While a detailed, step-by-step industrial synthesis protocol is not publicly available, the following is a generalized laboratory-scale procedure based on the known chemical transformation:
-
Reaction Setup: In a suitable reaction vessel, dissolve Norgestrel in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a nickel-based catalyst, such as Raney nickel, to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere at a controlled pressure and temperature. The reaction is typically stirred or agitated to ensure efficient mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Mechanism of Action and Pharmacology
This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[8]
Upon entering the cell, this compound binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins and inducing a conformational change in the receptor. This complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.
Pharmacological Effects
This compound exhibits a high anabolic-to-androgenic ratio of 350:20, suggesting a strong potential for promoting muscle growth with relatively lower androgenic side effects compared to testosterone.[7] The anabolic effects include increased protein synthesis and muscle mass, while the androgenic effects can manifest as virilization in women and other androgen-related side effects.[5]
Metabolism
This compound is metabolized in the liver through various enzymatic reactions, including reduction, hydroxylation, and conjugation.[5] The identification of its metabolites is crucial for developing effective anti-doping detection methods. At least one likely metabolite has been detected in urine samples.[1][3]
Analytical Methods
The detection of this compound and its metabolites in biological fluids, primarily urine, is performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used method for the detection of anabolic steroids. The analysis of this compound by GC-MS typically involves a multi-step sample preparation process.
Experimental Protocol: GC-MS Analysis of this compound in Urine
-
Hydrolysis: To a urine sample (typically 2-5 mL), add a buffer (e.g., phosphate buffer, pH 7) and β-glucuronidase enzyme to cleave the glucuronide conjugates. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).
-
Extraction: Adjust the pH of the hydrolyzed urine to be alkaline (pH 9-10) and perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a mixture of n-pentane and ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness and reconstitute the residue in a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst. Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives, which are more volatile and thermally stable for GC analysis.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in either full-scan or selected-ion monitoring (SIM) mode for detection and identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative and often more sensitive method for the detection of this compound and its metabolites, with the advantage that derivatization is not always necessary.
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
-
Sample Preparation: A urine sample can be subjected to enzymatic hydrolysis as in the GC-MS protocol, although direct analysis of conjugated metabolites is also possible. The sample is then typically cleaned up and concentrated using solid-phase extraction (SPE).
-
LC Separation: Inject the prepared sample onto a reverse-phase LC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate, is used to separate the analytes.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for sensitive and selective detection.
Conclusion
This compound is a potent synthetic anabolic steroid that, despite never being marketed, has been illicitly used for performance enhancement. This guide has provided a detailed technical overview of its chemical properties, synthesis, mechanism of action, and analytical detection. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working in related fields, as well as for anti-doping agencies in their efforts to ensure fair competition in sports. Further research into its detailed metabolic pathways and long-term health effects is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gtfch.org [gtfch.org]
- 5. Buy this compound | 797-58-0 [smolecule.com]
- 6. CAS 1235-15-0: this compound | CymitQuimica [cymitquimica.com]
- 7. steroidsourcetalk.cc [steroidsourcetalk.cc]
- 8. KEGG DRUG: this compound [genome.jp]
Methodological & Application
Application Note: Detection of Norbolethone in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the detection and identification of the synthetic anabolic-androgenic steroid (AAS) norbolethone in human urine using gas chromatography-mass spectrometry (GC-MS). This compound is a designer steroid that has never been commercially marketed but has been identified in athlete urine samples, making its detection crucial for anti-doping laboratories.[1][2] This document outlines the necessary procedures for sample preparation, including enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization, followed by GC-MS analysis. The provided methodologies are intended for researchers, scientists, and professionals in the fields of drug testing, forensic toxicology, and pharmaceutical analysis.
Introduction
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a potent synthetic anabolic steroid developed in the 1960s but never commercially released.[1][2] Its clandestine use as a performance-enhancing drug poses a significant challenge for anti-doping agencies. The primary analytical method for the detection of this compound and its metabolites in urine is gas chromatography-mass spectrometry (GC-MS), often coupled with tandem mass spectrometry (GC-MS/MS) for enhanced sensitivity and specificity.
Due to the low concentrations of steroids and their metabolites typically found in urine, a robust analytical method requires efficient sample preparation to remove interfering matrix components and to convert the analytes into a form suitable for GC-MS analysis. This typically involves the cleavage of conjugated metabolites (glucuronides and sulfates) through enzymatic hydrolysis, followed by extraction and chemical derivatization to increase the volatility and thermal stability of the analytes. The most common derivatization technique for steroids is silylation, which involves the replacement of active hydrogens on hydroxyl and keto groups with a trimethylsilyl (TMS) group.
This application note details a comprehensive protocol for the GC-MS analysis of this compound in urine, from sample preparation to data acquisition and interpretation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., methyltestosterone)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Sodium carbonate/bicarbonate buffer (pH 9.6)
-
Tert-butyl methyl ether (TBME)
-
Methanol (analytical grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Dithiothreitol (DTE) or Ethanethiol
-
Anhydrous sodium sulfate
-
Urine samples (blank and fortified)
Sample Preparation
The sample preparation protocol involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization.
-
Hydrolysis:
-
To 2 mL of urine in a glass tube, add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 55°C for 1 hour to cleave the glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
After incubation, allow the sample to cool to room temperature.
-
Add 250 µL of 7% potassium carbonate solution to adjust the pH to approximately 9-10.
-
Add 5 mL of tert-butyl methyl ether (TBME).
-
Shake vigorously for 10 minutes.
-
Centrifuge at 2000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (TBME) to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried residue, add 50 µL of the derivatizing reagent (MSTFA/NH₄I/DTE in a ratio of 1000:2:2, v/w/w).
-
Seal the tube and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of anabolic steroids. Optimization may be required based on the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP Ultra-1 (17m x 0.22mm x 0.11µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 2 µL |
| Injector Temperature | 280°C |
| Split Ratio | 10:1 |
| Oven Program | Initial temperature 100°C (hold for 0.2 min), ramp at 90°C/min to 190°C, then 10°C/min to 225°C, and finally 90°C/min to 310°C (hold for 0.95 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Data Presentation
For quantitative analysis, a calibration curve should be prepared using fortified blank urine samples. The following table summarizes the key analytical parameters for this compound and a potential internal standard. Note that the retention time and mass-to-charge ratios for this compound are based on predicted data for its mono-TMS derivative and should be confirmed with a certified reference standard.
| Compound | Derivative | Retention Time (min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Mono-TMS | To be determined | 388 | To be determined | To be determined |
| Methyltestosterone (ISTD) | Bis-TMS | To be determined | 446 | 301 | 198 |
Note: The mass spectrum of the TMS derivative of this compound is predicted to have a molecular ion at m/z 388. The specific quantifier and qualifier ions need to be determined experimentally by analyzing the mass spectrum of the derivatized reference standard.
Method Validation Parameters (Illustrative)
A full method validation should be performed according to established guidelines (e.g., ISO 17025). The following table provides illustrative performance characteristics that should be evaluated.
| Parameter | Target Value |
| Limit of Detection (LOD) | < 2 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy/Recovery (%) | 85-115% |
Visualization
Experimental Workflow
The overall experimental workflow for the detection of this compound in urine is depicted in the following diagram.
This compound Derivatization
The derivatization of this compound with MSTFA results in the formation of a trimethylsilyl (TMS) ether at the hydroxyl group, increasing its volatility for GC-MS analysis.
Discussion
The successful detection of this compound relies on a meticulous sample preparation process to ensure efficient extraction and derivatization. The choice of internal standard is critical for accurate quantification and should ideally be a structurally similar compound that is not endogenously present in urine. Methyltestosterone is a commonly used internal standard for anabolic steroid analysis.
The GC-MS parameters provided are a starting point and may require optimization for different instruments and columns to achieve the best chromatographic separation and sensitivity. The use of Selected Ion Monitoring (SIM) mode is recommended for routine screening and quantification due to its higher sensitivity compared to full scan mode. However, full scan data is valuable for the initial identification of unknown compounds and for confirming the identity of suspected positive samples by comparing the full mass spectrum with that of a reference standard.
It is also important to consider the analysis of this compound metabolites. Anabolic steroids are often extensively metabolized, and the detection of specific metabolites can extend the window of detection after administration. Therefore, further research to identify and characterize the major urinary metabolites of this compound is crucial for robust anti-doping control.
Conclusion
This application note provides a detailed and practical protocol for the detection of the designer anabolic steroid this compound in human urine by GC-MS. The described methodology, which includes enzymatic hydrolysis, liquid-liquid extraction, and silylation, is a robust and reliable approach for use in anti-doping and forensic laboratories. Adherence to proper quality control and method validation procedures is essential for obtaining accurate and defensible results.
References
Application Note: Quantitative Analysis of Norbolethone in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of Norbolethone, a synthetic anabolic-androgenic steroid, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Due to the absence of a commercially available deuterated this compound, a structurally similar deuterated steroid is proposed as an internal standard for quantitative analysis. This method is intended for researchers, scientists, and drug development professionals involved in anti-doping research and metabolism studies.
Introduction
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a potent synthetic anabolic steroid that was developed in the 1960s but never commercially marketed.[1] Its clandestine use as a "designer" steroid in sports has necessitated the development of reliable methods for its detection and quantification in biological matrices.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for identifying and quantifying trace levels of prohibited substances like this compound in complex biological samples such as urine.[4]
This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from human urine. The methodology is designed to provide a robust starting point for laboratories to implement and validate for their specific research needs.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from human urine.
Materials:
-
Human urine samples
-
This compound reference standard
-
Internal Standard (IS): Testosterone-d3 (or other suitable structurally similar deuterated steroid)
-
Phosphate buffer (pH 7)
-
β-glucuronidase (from E. coli)
-
SPE cartridges (e.g., C18, 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
Protocol:
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).
-
Add the internal standard solution.
-
Add 50 µL of β-glucuronidase solution and incubate at 55°C for 1 hour to cleave any potential glucuronide conjugates.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute this compound and the internal standard with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters (Positive Ion Mode):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Acquisition
Data was acquired in Multiple Reaction Monitoring (MRM) mode. The following MRM transitions are proposed as a starting point and should be optimized for the specific instrument used. The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 317.2.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound (Quantifier) | 317.2 | 299.2 | 100 | 30 | 15 |
| This compound (Qualifier) | 317.2 | 109.1 | 100 | 30 | 25 |
| Testosterone-d3 (IS) | 292.2 | 109.1 | 100 | 30 | 25 |
Note: Cone voltage and collision energy are instrument-dependent and require optimization.
Results and Discussion
This application note provides a foundational LC-MS/MS method for the analysis of this compound. The sample preparation procedure using SPE is designed to effectively remove matrix interferences from urine. The chromatographic conditions are selected to provide good retention and peak shape for this compound and the internal standard.
The proposed MRM transitions are based on the predicted fragmentation pattern of this compound. The transition 317.2 > 299.2 corresponds to the loss of a water molecule, a common fragmentation for steroids. The transition 317.2 > 109.1 represents a characteristic fragment of the steroid backbone. The use of a quantifier and a qualifier ion enhances the specificity of the method.
Due to the lack of a commercially available deuterated this compound, Testosterone-d3 is suggested as a surrogate internal standard. While not ideal, its structural similarity and different retention time allow for compensation of matrix effects and variations in sample preparation and instrument response. For definitive quantitative studies, the synthesis of a deuterated this compound internal standard is highly recommended.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in human urine. The detailed protocol for sample preparation and instrumental analysis serves as a valuable resource for researchers in the fields of anti-doping science and drug metabolism. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed by the end-user to ensure its suitability for their specific application.
Visualizations
Caption: Experimental workflow for the analysis of this compound in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay-based screening and detection of novel designer androgens | World Anti Doping Agency [wada-ama.org]
- 4. researchgate.net [researchgate.net]
Synthesis of Norbolethone Reference Material for Doping Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbolethone (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed for therapeutic use due to concerns about its adverse effects.[1][2] In the early 2000s, it emerged as a "designer" steroid in the realm of sports doping, created to be undetectable by standard anti-doping tests.[3] The availability of a well-characterized this compound reference material is crucial for World Anti-Doping Agency (WADA) accredited laboratories and other testing facilities to develop and validate robust analytical methods for its detection and to ensure the accuracy of doping control programs.
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound reference material. It also outlines validated methods for its detection in biological matrices, specifically urine, using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of this compound
The primary route for the synthesis of this compound involves the nickel-catalyzed hydrogenation of the commercially available progestin, Norgestrel.[2][4][5] This reaction selectively reduces the 17α-ethynyl group of Norgestrel to an ethyl group, yielding this compound.
Experimental Protocol: Synthesis of this compound from Norgestrel
Materials:
-
Norgestrel
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve Norgestrel in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to the target temperature (e.g., 50-60 °C) with continuous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Starting Material | Norgestrel |
| Catalyst | Raney Nickel |
| Solvent | Ethanol |
| Hydrogen Pressure | ~50 psi |
| Temperature | 50-60 °C |
| Reaction Time | ~24 hours |
| Expected Yield | High (Specific yield data not available in literature) |
Diagram: Synthesis of this compound
Caption: Nickel-catalyzed hydrogenation of Norgestrel to this compound.
Purification and Characterization
The crude this compound product must be purified to meet the stringent requirements for a reference material. Recrystallization is a common and effective method for purifying steroidal compounds. The purified material should then be thoroughly characterized to confirm its identity and purity.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/hexane, or ethyl acetate/heptane)
-
Heating apparatus (e.g., hot plate with a water bath)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., ethanol, acetone, or ethyl acetate).
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the anti-solvent (e.g., water, hexane, or heptane) to the hot solution until turbidity persists.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Characterization of this compound Reference Material
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
Purity Analysis: High-performance liquid chromatography (HPLC) with UV or MS detection should be used to determine the purity of the reference material.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₂ |
| Molecular Weight | 316.48 g/mol |
| IUPAC Name | 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one |
Analytical Methods for Doping Control
The synthesized and characterized this compound reference material is used to develop and validate analytical methods for its detection in biological samples, primarily urine.
Experimental Protocol: GC-MS Analysis of this compound in Urine
1. Sample Preparation (Hydrolysis and Extraction):
-
To a 2 mL urine sample, add an internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites.
-
Adjust the pH to alkaline and perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dry residue in a derivatizing agent, typically a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and a thiol (e.g., ethanethiol).[6]
-
Heat the mixture (e.g., at 60°C for 20 minutes) to form the trimethylsilyl (TMS) derivatives of this compound and its metabolites.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-1 or equivalent).
-
Employ a temperature program to achieve chromatographic separation.
-
Operate the mass spectrometer in full-scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the this compound-TMS derivative.
Data Presentation: GC-MS Parameters (Typical)
| Parameter | Value |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Column | Phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Oven Program | Start at 180°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu (full scan) or specific ions for SIM |
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
1. Sample Preparation (Extraction):
-
To a 2 mL urine sample, add an internal standard.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.
-
Evaporate the eluate/organic layer to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound for sensitive and selective detection.[1][7]
Data Presentation: LC-MS/MS Parameters (Typical)
| Parameter | Value |
| Injection Volume | 5-10 µL |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Diagram: Doping Control Workflow
Caption: Workflow for this compound reference material in doping control.
Conclusion
The synthesis of this compound reference material via the nickel-catalyzed hydrogenation of Norgestrel provides a reliable source of this important compound for doping control laboratories. The detailed protocols for synthesis, purification, characterization, and subsequent analytical detection using GC-MS and LC-MS/MS serve as a comprehensive guide for researchers and scientists in the field. The availability and use of well-characterized reference materials are fundamental to maintaining the integrity and accuracy of anti-doping programs worldwide.
References
- 1. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gtfch.org [gtfch.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 797-58-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Androgen Bioassays in Designer Steroid Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The illicit use of designer anabolic androgenic steroids (AAS) poses a significant challenge for anti-doping agencies and presents potential health risks. These novel, structurally modified androgens are often designed to evade standard detection methods like gas chromatography-mass spectrometry (GC-MS), which rely on known chemical structures.[1][2] In vitro androgen bioassays offer a powerful, complementary screening strategy by detecting compounds based on their biological activity—specifically, their ability to activate the androgen receptor (AR).[1][3] This approach enables the identification of known, unknown, and pro-androgenic substances.
This document provides detailed application notes and experimental protocols for key in vitro androgen bioassays used in the screening of designer steroids. It is intended to guide researchers in selecting and implementing appropriate assays for their specific needs.
Androgen Receptor Signaling Pathway
Androgens exert their physiological effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. The canonical signaling pathway involves the binding of an androgen to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and translocation of the AR-ligand complex into the nucleus.[4] Once in the nucleus, the complex dimerizes and binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.[4] In vitro androgen bioassays are designed to recapitulate this pathway, typically by linking an ARE to a reporter gene.
Key In Vitro Androgen Bioassays
Several cell-based bioassays are commonly employed for screening androgenic compounds. These assays can be broadly categorized into yeast-based and mammalian cell-based systems.
Yeast Androgen Screen (YAS)
Yeast-based assays, such as the Yeast Androgen Screen (YAS), utilize genetically modified yeast (Saccharomyces cerevisiae) that co-express the human androgen receptor (hAR) and a reporter gene system (e.g., lacZ, which codes for β-galactosidase).[5][6] Upon activation by an androgenic compound, the hAR induces the expression of the reporter gene, leading to a measurable colorimetric or luminescent signal.[5]
Advantages:
-
High specificity due to the absence of endogenous steroid hormone receptors.[7]
-
Cost-effective and easy to use.[7]
-
Robust and less susceptible to metabolic interference compared to mammalian cells.[7]
Disadvantages:
-
Generally less sensitive than mammalian cell-based assays.[7]
-
Lack of metabolic machinery to detect prohormones that require activation.[7]
Mammalian Cell-Based Reporter Gene Assays
These assays utilize mammalian cell lines that are engineered to express the hAR and an androgen-responsive reporter gene. Common cell lines include Chinese Hamster Ovary (CHO) cells (e.g., in the AR-EcoScreen™ assay) and human cell lines like MDA-MB-453 (from which the MDA-kb2 cell line is derived).[8][9]
a) AR-EcoScreen™
The AR-EcoScreen™ assay employs a CHO cell line stably transfected with the hAR and a luciferase reporter gene.[10][11] This assay is well-validated and has been adopted as an OECD test guideline (TG 458).[11][12]
b) MDA-kb2 Cell-Based Assay
The MDA-kb2 cell line is derived from a human breast cancer cell line (MDA-MB-453) and endogenously expresses the AR.[8] It has been stably transfected with a mouse mammary tumor virus (MMTV) promoter-driven luciferase reporter gene. A notable feature of this cell line is that it also expresses the glucocorticoid receptor (GR), which can also activate the MMTV promoter.[8] Therefore, confirmatory tests with an AR antagonist are necessary to distinguish between androgenic and glucocorticoid activity.[8]
Advantages of Mammalian Assays:
-
Higher sensitivity compared to yeast-based assays.[1]
-
Presence of metabolic enzymes can allow for the detection of some prohormones.[1]
Disadvantages of Mammalian Assays:
-
Potential for lower specificity due to crosstalk with other endogenous receptors.[1]
-
More complex and expensive to maintain than yeast cultures.
Data Presentation: Performance of Androgen Bioassays
The following tables summarize the quantitative performance of various in vitro androgen bioassays with known androgens and select designer steroids. EC50 values represent the concentration of a compound that elicits a half-maximal response.
Table 1: EC50 Values of Known Androgens in Various Bioassays
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| Dihydrotestosterone (DHT) | AR-EcoScreen™ | CHO | 0.22 | [2][10] |
| Dihydrotestosterone (DHT) | AR CALUX | U2-OS | 0.13 | [13][14] |
| Dihydrotestosterone (DHT) | MDA-kb2 | MDA-MB-453 | 0.14 | [5] |
| Dihydrotestosterone (DHT) | YAS | S. cerevisiae | 3.5 - 10 | [5] |
| Testosterone | AR-EcoScreen™ | CHO | ~1.0 | [15] |
| Testosterone | AR CALUX | U2-OS | 0.66 | [14] |
| Testosterone | YAS (yEGFP) | S. cerevisiae | 50 | [16] |
| Methyltrienolone (R1881) | AR CALUX | U2-OS | ~0.25 | [17] |
| Methyltrienolone (R1881) | YAS (yEGFP) | S. cerevisiae | ~36 | [16] |
Table 2: EC50 Values of Select Designer Steroids in Androgen Bioassays
| Designer Steroid | Assay Type | Cell Line/System | EC50 (nM) | Reference(s) |
| Tetrahydrogestrinone (THG) | Yeast Androgen Screen (YAS) | S. cerevisiae | Potent Androgen | [2] |
| Norbolethone | Yeast Androgen Screen (YAS) | S. cerevisiae | Potent Androgen | [2] |
| Desoxymethyltestosterone (DMT / Madol) | Reporter Gene Assay | - | Potency ~2x lower than DHT | [18] |
| Methasterone | Yeast Androgen Screen (YAS) | S. cerevisiae | ~0.5 | [19] |
Note: Direct comparison of EC50 values across different studies and assay platforms should be done with caution due to variations in experimental conditions.
Experimental Workflow for Designer Steroid Screening
A typical workflow for screening unknown compounds for androgenic activity involves a multi-step process, from initial screening to hit confirmation and identification.
Experimental Protocols
Protocol 1: Yeast Androgen Screen (YAS) - Agonist Mode
This protocol is a generalized procedure based on commercially available kits and published methods.[7][20][21]
Materials:
-
Genetically modified Saccharomyces cerevisiae expressing hAR and a reporter (e.g., lacZ).
-
Yeast growth medium.
-
Test compounds and positive control (e.g., Dihydrotestosterone, DHT).
-
96-well microtiter plates.
-
Reporter gene substrate (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG).
-
Lysis buffer (optional, for accelerated protocols).
-
Microplate reader.
Procedure:
-
Yeast Culture Preparation: Inoculate yeast into growth medium and incubate until the culture reaches the mid-logarithmic growth phase.
-
Plate Preparation: Prepare serial dilutions of test compounds and the positive control (DHT) in the 96-well plate. Include solvent controls.
-
Inoculation: Dilute the yeast culture to a standardized optical density and add to each well of the 96-well plate.
-
Incubation: Incubate the plates at 31°C for 18-48 hours.[5]
-
Lysis (for accelerated protocols): Add lysis buffer to each well to release the β-galactosidase enzyme.[7]
-
Substrate Addition: Add the CPRG substrate to each well. The β-galactosidase will convert the yellow CPRG to a red product.[22]
-
Measurement: Measure the optical density at 570 nm (for color development) and 690 nm (for cell density) using a microplate reader.
-
Data Analysis: Correct the 570 nm readings for cell density. Plot the dose-response curves and calculate EC50 values for active compounds.
Protocol 2: MDA-kb2 Reporter Assay - Agonist Mode
This protocol is adapted from published methods for the MDA-kb2 cell line.[8][23]
Materials:
-
MDA-kb2 cells (ATCC® CRL-2713™).
-
Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
96-well, white, solid-bottom tissue culture plates.
-
Test compounds, positive control (DHT), and glucocorticoid control (Dexamethasone).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Culture MDA-kb2 cells in L-15 medium. Trypsinize, count, and seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells/well.[24]
-
Cell Attachment: Incubate the plates at 37°C in a non-CO2 incubator until cells have attached.
-
Dosing: Remove the seeding medium and replace it with medium containing serial dilutions of the test compounds and controls.
-
Incubation: Incubate the plates for 20-24 hours at 37°C.[8]
-
Lysis and Luciferase Reaction: Add luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. Plot dose-response curves and determine EC50 values.
Protocol 3: AR-EcoScreen™ Assay - Agonist Mode
This protocol is a generalized procedure based on the OECD TG 458 and other publications.[9][10][11]
Materials:
-
AR-EcoScreen™ cell line.
-
Appropriate cell culture medium as specified by the provider.
-
96-well, white, solid-bottom tissue culture plates.
-
Test compounds and positive control (DHT).
-
Luciferase assay system.
-
Luminometer.
-
Cell viability assay reagent (e.g., MTT, MTS).
Procedure:
-
Cell Culture and Seeding: Maintain the AR-EcoScreen™ cells according to the provider's instructions. Seed the cells into 96-well plates at a predetermined density.
-
Dosing: After cell attachment, expose the cells to a range of concentrations of the test compounds and the positive control.
-
Incubation: Incubate the plates for approximately 20-24 hours.
-
Cell Viability Assessment: Prior to or in parallel with the luciferase measurement, assess cell viability to rule out cytotoxicity-induced changes in reporter activity.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability if necessary. Calculate the fold induction over the solvent control and determine EC50 values from the dose-response curves.
Hit Confirmation and Validation
A positive result in a primary screen requires further validation to confirm the androgenic activity and rule out artifacts.
Conclusion
In vitro androgen bioassays are indispensable tools for the non-targeted screening of designer steroids.[3] They provide a functional measure of a compound's ability to activate the androgen receptor, a critical characteristic that is independent of its chemical structure. The choice of assay depends on the specific requirements of the screening campaign, balancing factors such as sensitivity, specificity, throughput, and cost. A tiered approach, combining a high-throughput primary screen with more detailed confirmatory assays, provides a robust strategy for the identification and characterization of novel designer androgens.
References
- 1. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay-based screening and detection of novel designer androgens | World Anti Doping Agency [wada-ama.org]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 6. Novel yeast bioassay system for detection of androgenic and antiandrogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xenometrix.ch [xenometrix.ch]
- 8. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen Receptor TransActivation Assay using the stably transfected human AR-EcoScreen™ cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Reliability of the AR-CALUX®In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A new highly specific and robust yeast androgen bioassay for the detection of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the detection of designer steroids in anti-doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterisation of the pharmacological profile of desoxymethyltestosterone (Madol), a steroid misused for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 20. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 21. xenometrix.ch [xenometrix.ch]
- 22. Characterization of Estrogen and Androgen Activity of Food Contact Materials by Different In Vitro Bioassays (YES, YAS, ERα and AR CALUX) and Chromatographic Analysis (GC-MS, HPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tripod.nih.gov [tripod.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Analytical Protocols for the Identification of Norbolethone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbolethone is a synthetic anabolic-androgenic steroid (AAS) that has never been commercially marketed but has been identified in anti-doping tests.[1][2] The detection of its metabolites is crucial for extending the window of detection and for a comprehensive understanding of its biotransformation. This document provides detailed analytical protocols for the identification and characterization of this compound metabolites in biological matrices, primarily urine. The methodologies described are based on established principles of steroid analysis, utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound and its Metabolism
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a 19-nor steroid.[2] Like other anabolic steroids, it is expected to undergo extensive phase I and phase II metabolism in the body. Phase I reactions typically involve hydroxylation, reduction, and oxidation, while phase II reactions involve conjugation with glucuronic acid or sulfate to increase water solubility for excretion.[3] The identification of these metabolites is a key aspect of clinical and forensic toxicology, as well as in doping control, as metabolites can often be detected for a longer period than the parent compound.[4]
Predicted Metabolic Pathways of this compound
Based on the metabolism of other 19-nor steroids, the expected metabolic transformations of this compound include:
-
Reduction of the A-ring (the 4-en-3-one structure).
-
Hydroxylation at various positions on the steroid backbone.
-
Conjugation of hydroxyl groups with glucuronic acid or sulfate.
Caption: General metabolic pathway of this compound.
Experimental Protocols
The following protocols outline the steps for sample preparation and analysis of this compound metabolites from urine samples.
Sample Preparation: Solid-Phase Extraction (SPE) and Enzymatic Hydrolysis
This protocol is designed to extract both free and conjugated steroids from a urine matrix and to deconjugate the glucuronidated metabolites.
Materials:
-
Urine sample
-
Phosphate buffer (pH 7)
-
β-glucuronidase from E. coli
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
tert-Butyl methyl ether (TBME)
-
Sodium sulfate (anhydrous)
Protocol:
-
To 5 mL of urine, add 2 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 50°C for 1 hour to hydrolyze the glucuronide conjugates.
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
The eluted fraction can be split for GC-MS and LC-MS/MS analysis.
Protocol for GC-MS Analysis
GC-MS is a robust technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.[5]
2.2.1. Derivatization
-
Evaporate the methanolic eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 5 µL of ammonium iodide/ethanethiol.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS injection.
2.2.2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 µL (Splitless mode) |
| Oven Program | Start at 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 310°C at 5°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
2.2.3. Expected Data for this compound Metabolites (Hypothetical)
The following table presents hypothetical quantitative data for potential this compound metabolites. Actual data will need to be generated experimentally.
| Compound | Retention Time (min) | Key m/z Fragments (as TMS derivatives) |
| This compound | ~12.5 | 402 (M+), 387, 297 |
| Tetrahydrothis compound | ~12.8 | 406 (M+), 391, 301 |
| Hydroxylated this compound | ~13.2 | 490 (M+), 475, 400, 143 |
Protocol for LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and can often analyze conjugated metabolites directly without the need for hydrolysis and derivatization.[6][7]
2.3.1. Sample Preparation
-
Take an aliquot of the eluate from the initial SPE step (Section 2.1).
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
The sample is ready for LC-MS/MS injection.
2.3.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6495C Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
2.3.3. Expected MRM Transitions for this compound Metabolites (Hypothetical)
Multiple Reaction Monitoring (MRM) is used for targeted quantification. The following are hypothetical transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 317.2 | 299.2, 109.1 | 15, 25 |
| Tetrahydrothis compound | 321.2 | 303.2, 259.2 | 15, 20 |
| This compound Glucuronide | 493.3 | 317.2, 176.1 | 20, 10 |
Workflow for Metabolite Identification
The following diagram illustrates the overall workflow for the identification of this compound metabolites.
Caption: Experimental workflow for this compound metabolite identification.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the extraction, separation, and identification of this compound metabolites from biological matrices. Both GC-MS and LC-MS/MS are powerful techniques that offer complementary information for the structural elucidation and quantification of these compounds. The successful application of these methods will aid researchers in understanding the biotransformation of this compound and in developing sensitive detection methods for its abuse.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norbolethone as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbolethone is a synthetic, orally active anabolic-androgenic steroid (AAS) that was developed in 1966 but never commercially marketed.[1][2] It gained notoriety in the early 2000s as a "designer" steroid detected in athletes' urine, highlighting the need for well-characterized reference materials for its identification in anti-doping and forensic applications.[1][3] As a certified reference material (CRM), this compound is essential for the accurate calibration of analytical instruments, validation of detection methods, and ensuring the traceability and comparability of results across different laboratories.
These application notes provide detailed information on the properties of this compound, its mechanism of action, and protocols for its use as a CRM in analytical testing.
This compound Certified Reference Material: Properties and Specifications
This compound CRMs are available from various suppliers, such as LGC Standards.[4] While a detailed Certificate of Analysis should be obtained from the supplier upon purchase, the following table summarizes the general properties of this compound.
| Property | Value |
| Chemical Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[4] |
| Synonyms | Genabol, 17α-Ethyl-18-methyl-19-nortestosterone[1] |
| CAS Number | 1235-15-0[4] |
| Molecular Formula | C₂₁H₃₂O₂[4] |
| Molecular Weight | 316.48 g/mol [1] |
| Purity (Typical) | >95% (as determined by HPLC)[4] |
| Storage Conditions | Store at the temperature specified by the manufacturer, typically -20°C, protected from light and moisture. |
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[5] The binding of this compound to the AR initiates a cascade of molecular events that ultimately alter gene expression in target tissues, such as skeletal muscle, leading to increased protein synthesis and muscle growth.[5][6]
The generalized signaling pathway is as follows:
-
Cellular Entry and Receptor Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from a complex of heat shock proteins (HSPs).
-
Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus and dimerizes with another activated AR complex.
-
DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[7] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in anabolic processes.[5][7]
Diagram of the Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Protocols
The following are representative protocols for the extraction and analysis of this compound from human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for anabolic steroids and should be validated in-house for the specific analysis of this compound.
Protocol 1: Analysis of this compound in Urine by GC-MS
This method involves enzymatic hydrolysis of conjugated metabolites, liquid-liquid extraction, and derivatization to make the analyte volatile for GC-MS analysis.
4.1.1. Materials and Reagents
-
This compound Certified Reference Material
-
Internal Standard (e.g., Methyltestosterone)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Potassium carbonate/bicarbonate buffer
-
Diethyl ether or tert-butyl methyl ether (t-BME)
-
Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH₄I and ethanethiol)
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column (e.g., HP-5MS or equivalent)
4.1.2. Sample Preparation and Extraction
-
To 2-3 mL of urine, add an appropriate amount of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7.0) and 25-50 µL of β-glucuronidase solution.
-
Vortex and incubate at 50-60°C for 1 hour to hydrolyze the steroid conjugates.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of potassium carbonate/bicarbonate buffer to adjust the pH to approximately 9.
-
Add 5-6 mL of diethyl ether or t-BME, and vortex or mechanically shake for 5-10 minutes.
-
Centrifuge at 2000-3000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
4.1.3. Derivatization
-
To the dry residue, add 50-100 µL of the MSTFA derivatizing agent.
-
Cap the vial tightly and heat at 60-80°C for 20-60 minutes.
-
Cool to room temperature before injection into the GC-MS.
4.1.4. GC-MS Analysis
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Initial temperature of 180°C, hold for 1-2 minutes, ramp to 240°C at 3-5°C/min, then ramp to 310°C at 10-20°C/min, and hold for 2-5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
4.1.5. Expected Results
The use of a this compound CRM will allow for the determination of the retention time and mass spectrum of its trimethylsilyl (TMS) derivative, which can then be used to identify and quantify the analyte in unknown samples.
Diagram of the GC-MS Workflow for this compound Analysis
Caption: GC-MS analytical workflow for this compound.
Protocol 2: Analysis of this compound in Urine by LC-MS/MS
This method offers higher specificity and sensitivity and does not require derivatization. It can be used for the direct analysis of the parent compound and its metabolites.
4.2.1. Materials and Reagents
-
This compound Certified Reference Material
-
Internal Standard (e.g., a deuterated analog of this compound or a structurally similar steroid)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid or ammonium acetate
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
4.2.2. Sample Preparation and Extraction
-
To 2 mL of urine, add an appropriate amount of the internal standard solution.
-
(Optional, for total concentration) Perform enzymatic hydrolysis as described in the GC-MS protocol (Section 4.1.2, steps 2-3).
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
4.2.3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min
-
MS/MS Detection: ESI in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound and the internal standard must be optimized using the CRM.
4.2.4. Expected Results
The this compound CRM is used to optimize the MRM transitions and to establish the retention time. This allows for highly selective and sensitive quantification of this compound in complex matrices like urine.
Quantitative Data and Method Validation
A full method validation should be performed according to established guidelines. The following table provides representative performance characteristics for the analysis of anabolic steroids in biological matrices. Specific values for this compound must be determined experimentally.
| Validation Parameter | Typical Performance Characteristics for Anabolic Steroids |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Should be assessed and minimized. |
Conclusion
This compound, as a certified reference material, is an indispensable tool for laboratories involved in anti-doping control, forensic toxicology, and pharmaceutical research. The use of a CRM ensures the accuracy, reliability, and defensibility of analytical results. The protocols provided herein offer a starting point for the development and validation of robust analytical methods for the detection and quantification of this "designer" steroid. It is imperative that any method is fully validated in-house to ensure it meets the specific requirements of the intended application.
References
- 1. Norboletone - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TRC-N661200-10MG | LGC Standards [lgcstandards.com]
- 5. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional regulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norbolethone Analysis in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbolethone is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed. Despite this, it has been illicitly used for performance enhancement in sports, making its detection in biological fluids a critical aspect of anti-doping and toxicology screening. This document provides detailed application notes and protocols for the sample preparation of this compound and its metabolites in biological fluids, primarily urine and plasma, for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The effective isolation and purification of this compound from complex biological matrices are paramount for accurate and sensitive detection. The choice of sample preparation technique significantly impacts the reliability and reproducibility of analytical results. The following sections detail the most common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), including protocols for the necessary enzymatic hydrolysis of conjugated metabolites.
General Workflow for this compound Sample Preparation
The overall process for preparing biological samples for this compound analysis typically involves several key stages, as illustrated in the workflow diagram below. This process ensures the removal of interfering substances and the concentration of the analyte of interest prior to instrumental analysis.
Caption: General experimental workflow for this compound analysis.
Quantitative Data Summary
The selection of a sample preparation method often depends on the desired sensitivity, selectivity, and throughput. The following table summarizes typical quantitative performance data for LLE and SPE methods used in the analysis of anabolic steroids, including this compound, from various sources.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | 70-90% (Analyte dependent) | 85-105% (Analyte and sorbent dependent) | [1][2] |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-5 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 5-25 ng/mL | 0.5-10 ng/mL | [4] |
| Relative Standard Deviation (RSD) | < 15% | < 10% | [5] |
Note: The performance of each method can vary significantly based on the specific biological matrix, the chosen solvents and sorbents, and the analytical instrumentation used.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Conjugated this compound Metabolites
This compound and its metabolites are often excreted in urine as glucuronide conjugates.[3] Enzymatic hydrolysis is a critical step to cleave these conjugates, allowing for the extraction and analysis of the free steroid.
Materials:
-
Phosphate buffer (pH 7.0) or Acetate buffer (pH 5.2)
-
Internal standard solution (e.g., deuterated this compound)
-
Water bath or incubator
Procedure:
-
To 2 mL of urine, add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture gently.
-
Incubate the sample at 60°C for 1 hour in a water bath.[1]
-
Allow the sample to cool to room temperature before proceeding with extraction.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
LLE is a classic and effective method for extracting anabolic steroids from aqueous matrices like urine. Diethyl ether is a commonly used solvent for this purpose.[3][6]
Materials:
-
Hydrolyzed urine sample (from Protocol 1)
-
Diethyl ether (HPLC grade)
-
Potassium carbonate solution (7%)[1]
-
Anhydrous sodium sulfate
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the hydrolyzed urine sample, add 250 µL of 7% potassium carbonate solution to adjust the pH to 9-10.[1]
-
Add 5 mL of diethyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Repeat the extraction (steps 2-5) with another 5 mL of diethyl ether and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Plasma/Serum
SPE offers a more selective and often cleaner extraction compared to LLE, which can be particularly beneficial for complex matrices like plasma or serum. C18 cartridges are widely used for the extraction of steroids.
Materials:
-
Plasma or serum sample
-
Internal standard solution
-
Methanol (HPLC grade)
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma/serum, add 50 µL of the internal standard solution and vortex.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma/serum sample onto the conditioned SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash of 3 mL of a methanol/water mixture (e.g., 40:60, v/v) to remove less polar interferences.
-
Drying: Dry the SPE cartridge thoroughly by applying a vacuum for 10-15 minutes.
-
Elution: Elute the this compound and internal standard from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 4: Derivatization for GC-MS Analysis
For GC-MS analysis, anabolic steroids like this compound require derivatization to increase their volatility and thermal stability. Silylation is a common derivatization technique.
Materials:
-
Dried extract residue (from LLE or SPE)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Dithioerythritol (DTE)
-
Heating block or oven
Procedure:
-
To the dried extract, add 100 µL of a derivatizing agent mixture of MSTFA/NH₄I/DTE (1000:2:5, v/w/w).
-
Seal the vial tightly and vortex to dissolve the residue.
-
Heat the vial at 60-80°C for 30 minutes.[6]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Signaling Pathways and Logical Relationships
The analytical process for this compound involves a series of logical steps from sample collection to final data analysis. The following diagram illustrates the decision-making process and relationships between the different stages of analysis.
Caption: Decision logic for this compound sample preparation and analysis.
References
- 1. ecronicon.net [ecronicon.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Detecting the Designer Steroid Norbolethone: A Guide for Researchers
Application Note & Protocol
Introduction
Norbolethone is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed.[1][2] In 2002, it emerged as a "designer" steroid in sports, identified for the first time in an athlete's urine sample by the UCLA Olympic Analytical Laboratory.[1][3] As a 19-norsteroid, its detection is of significant interest to anti-doping agencies. This document provides a detailed overview of the methods employed for the detection of this compound in urine, targeting researchers, scientists, and professionals in drug development and anti-doping. The protocols described are based on established methodologies for 19-norsteroids and designer steroids, primarily utilizing gas chromatography-mass spectrometry (GC-MS).
Principle of Detection
The detection of this compound relies on the identification of the parent compound and its metabolites in a urine sample.[1][4] Due to the low concentrations expected and the complex matrix of urine, the analytical process involves several key stages: sample preparation to isolate and concentrate the analytes, chemical derivatization to enhance their volatility and thermal stability for gas chromatography, and finally, instrumental analysis by GC-MS or tandem mass spectrometry (GC-MS/MS) for separation and identification.
Experimental Protocols
Sample Preparation
The standard procedure for the analysis of anabolic steroids in urine involves enzymatic hydrolysis, followed by extraction and derivatization.
a) Enzymatic Hydrolysis:
This compound and its metabolites are primarily excreted as glucuronide conjugates. To enable their extraction and analysis by GC-MS, these conjugates must be cleaved.
-
Procedure:
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex the mixture gently.
-
Incubate at 50-55°C for 1 hour.
-
b) Extraction:
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the steroids from the urine matrix.
-
Liquid-Liquid Extraction (LLE) Protocol:
-
After hydrolysis, add 1 mL of a salting-out agent (e.g., saturated sodium sulfate solution) to the sample.
-
Add 5 mL of an organic solvent (e.g., diethyl ether or a mixture of n-pentane and diethyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
c) Derivatization:
To improve the gas chromatographic properties of the steroids, they are converted to their trimethylsilyl (TMS) derivatives.
-
Procedure:
-
To the dry residue from the extraction step, add 100 µL of a derivatizing agent. A common agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol.
-
Vortex the mixture.
-
Heat at 60-80°C for 20-30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the high sensitivity and selectivity required for the detection of prohibited substances at low concentrations.
Table 1: Illustrative GC-MS/MS Parameters for this compound Detection
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-1ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial: 180°C, hold for 1 minRamp 1: 10°C/min to 240°CRamp 2: 20°C/min to 310°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
Table 2: Predicted GC-MS/MS Transitions for TMS-Derivatized this compound and a Putative Metabolite
Note: The following transitions are predictive based on the known structure of this compound and general fragmentation patterns of TMS-derivatized steroids. The exact masses and ratios should be confirmed with certified reference materials.
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| This compound (di-TMS derivative) | 460 | 445, 355, 265 | 15-25 |
| Putative Hydroxylated this compound Metabolite (tri-TMS derivative) | 548 | 458, 443, 353 | 15-30 |
Data Presentation and Interpretation
The identification of this compound is confirmed by comparing the retention time and the ratio of the monitored ion transitions of the suspect peak with those of a certified reference standard. WADA's technical documents for 19-norsteroids provide a framework for the confirmation of identity, which includes criteria for chromatographic and mass spectrometric parameters.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the detection of this compound in a urine sample.
Caption: Workflow for this compound Detection in Urine.
Signaling Pathway and Logical Relationships
The detection of this compound is a logical process that moves from the initial screening to a final confirmation, as outlined in the diagram below.
Caption: Logical Flow for this compound Finding Confirmation.
Conclusion
The detection of this compound is a challenging but achievable task for anti-doping laboratories. While specific, publicly available protocols from WADA are scarce, the established methodologies for other 19-norsteroids provide a solid foundation for developing and validating a robust detection method. The key to successful detection lies in the careful optimization of sample preparation and the use of highly sensitive and selective GC-MS/MS analysis, targeting both the parent compound and its key metabolites. Further research into the long-term metabolites of this compound could enhance the window of detection, further strengthening the fight against doping in sports.
References
Application of High-Resolution Mass Spectrometry for the Detection and Quantification of Norbolethone
Application Note
Abstract
Norbolethone is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed.[1][2] Its clandestine use as a "designer" steroid in sports necessitates robust and sensitive analytical methods for its detection and quantification in biological matrices, primarily urine.[1][2] This application note describes a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), a powerful technique for the identification and quantification of anabolic agents in doping control.[1] The methodology presented here is intended for researchers, scientists, and professionals in the fields of anti-doping science and drug development.
Introduction
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a potent oral anabolic steroid that gained notoriety after its detection in athletes' urine in the early 2000s.[1][2] As a "designer" steroid, it was not readily detectable by routine screening methods at the time of its emergence. The development of sensitive and specific analytical techniques is crucial for combating the use of such prohibited substances. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers significant advantages for the analysis of anabolic steroids, including high sensitivity, specificity, and the ability to perform retrospective data analysis. This application note provides a comprehensive workflow for the analysis of this compound in urine, from sample preparation to data acquisition and analysis using LC-HRMS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical for removing interfering matrix components from urine and concentrating the analyte of interest. Solid-phase extraction is a widely used technique for the cleanup of anabolic steroid samples.
Materials:
-
Urine sample
-
This compound analytical standard
-
Internal standard (e.g., testosterone-d3)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide
Protocol:
-
Hydrolysis: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Add the internal standard. Vortex and incubate at 55°C for 1 hour to cleave glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 5 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-Exactive™, Orbitrap™) equipped with a heated electrospray ionization (HESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 100-500
-
dd-MS² (Data-Dependent MS²):
-
Resolution: 17,500
-
Isolation Window: 2.0 m/z
-
Normalized Collision Energy (NCE): 20, 30, 40 (stepped)
-
Data Presentation
The following table summarizes the expected quantitative performance parameters for the analysis of this compound by LC-HRMS. These values are representative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | This compound |
| Molecular Formula | C₂₁H₃₂O₂ |
| Monoisotopic Mass | 316.2402 g/mol |
| Precursor Ion ([M+H]⁺) | 317.2475 m/z |
| Expected Retention Time | ~6.5 min |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 100 ng/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for this compound analysis.
Caption: Logic for analyte identification and quantification.
Discussion
The described LC-HRMS method provides a sensitive and selective approach for the detection and quantification of this compound in urine. The sample preparation protocol, incorporating enzymatic hydrolysis and solid-phase extraction, is effective in removing matrix interferences and concentrating the analyte. The use of high-resolution mass spectrometry allows for confident identification of this compound based on accurate mass measurement of the precursor ion and its fragment ions, as well as its chromatographic retention time.
The fragmentation of this compound in the mass spectrometer is expected to follow typical steroid fragmentation pathways, including losses of water and functional groups from the steroid core. Data-dependent MS² analysis is crucial for obtaining this structural information. For quantification, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
Conclusion
This application note outlines a comprehensive and robust LC-HRMS method for the analysis of the designer anabolic steroid this compound in urine samples. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, provide a valuable resource for anti-doping laboratories, forensic toxicology, and researchers involved in the monitoring of prohibited substances. The high sensitivity and specificity of this method make it suitable for both screening and confirmation purposes in a regulatory environment.
References
Application Notes and Protocols for Norbolethone Administration and Detection in Equine Sports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbolethone is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed for human or veterinary use.[1] Despite this, it has been identified as a "designer" steroid used illicitly in sports to enhance performance.[2] As a 19-norsteroid, its detection in equine sports is critical for maintaining the integrity of competition. These application notes provide a comprehensive overview of the administration, metabolism, and detection of this compound in horses, based on available scientific literature. While specific administration studies on this compound in horses are not publicly available, protocols for the detection of related anabolic steroids can be adapted for its identification and quantification.
Anabolic Steroid Signaling Pathway
Anabolic-androgenic steroids like this compound exert their effects primarily through binding to the androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. In skeletal muscle, this signaling cascade ultimately leads to an increase in protein synthesis and muscle hypertrophy.[3][4]
Data Presentation: Detection of Anabolic Steroids in Equine Matrices
While specific pharmacokinetic data for this compound in horses is not available, the following tables summarize typical detection parameters for other anabolic steroids in equine plasma and urine, which can serve as a reference for developing detection methods for this compound.
Table 1: LC-MS/MS Detection of Anabolic Steroids in Equine Plasma
| Anabolic Steroid | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Limit of Confirmation (LOC) (pg/mL) |
| Testosterone | 100 | 100 | 100 |
| Normethandrolone | 50 | 50 | 50 |
| Nandrolone | 50 | 50 | 50 |
| Boldenone | 25 | 25 | 25 |
| Methandrostenolone | 50 | 50 | 50 |
| Tetrahydrogestrinone (THG) | 100 | 100 | 100 |
| Trenbolone | 100 | 100 | 100 |
| Stanozolol | 100 | 100 | 100 |
| Data adapted from Guan F, et al. (2005) for a sensitive LC-MS/MS method.[5] |
Table 2: GC-MS Quantification of Nandrolone Metabolites in Equine Urine
| Metabolite | Limit of Quantification (LOQ) (ng/mL) |
| Norandrosterone | 0.3 - 2.1 |
| Noretiocholanolone | 0.3 - 1.7 |
| Norepiandrosterone | 0.3 - 1.7 |
| Data adapted from a validated GC-MS method for 17β-nandrolone metabolites.[6] |
Experimental Protocols
The following are detailed protocols for the detection of anabolic steroids in equine urine and plasma, which can be adapted for this compound analysis.
Protocol 1: Detection of Anabolic Steroids in Equine Urine by LC-MS/MS
This protocol is a general procedure for the extraction and analysis of anabolic steroids from equine urine.[7]
1. Sample Preparation (Hydrolysis and Extraction):
-
To 5 mL of equine urine, add an internal standard.
-
Add 2.5 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of saturated potassium carbonate solution.
-
Perform liquid-liquid extraction with 5 mL of diethyl ether.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor for specific precursor and product ion transitions for this compound and its potential metabolites.
-
Protocol 2: Detection of Anabolic Steroids in Equine Plasma by LC-MS/MS
This protocol outlines a method for the sensitive detection of anabolic steroids in equine plasma.[8]
1. Sample Preparation (Extraction):
-
To 1 mL of equine plasma, add an internal standard.
-
Add 1 mL of carbonate buffer (pH 9.8).
-
Perform liquid-liquid extraction with 6 mL of methyl tert-butyl ether.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometry conditions would be similar to those described in Protocol 1, with optimization for plasma matrix effects.
Conclusion
The detection of this compound in equine sports relies on robust analytical methodologies, primarily LC-MS/MS and GC-MS. While specific administration and pharmacokinetic data for this compound in horses are lacking in published literature, the provided protocols for related anabolic steroids offer a strong foundation for developing and validating sensitive and specific detection methods. Further research into the metabolism and clearance of this compound in horses is essential to establish definitive detection windows and regulatory thresholds.
References
- 1. Norboletone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptors and skeletal muscle composition in trotters treated with nandrolone laureate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection, quantification and confirmation of anabolic steroids in equine plasma by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of 17beta-nandrolone metabolites in boar and horse urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. thomastobin.com [thomastobin.com]
Troubleshooting & Optimization
improving the sensitivity of Norbolethone detection in urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Norbolethone detection in urine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed.[1][2] Its detection can be challenging due to several factors: it is a "designer steroid," meaning it was created to be difficult to detect by standard anti-doping screens.[3][4] Additionally, like other AAS, it is metabolized in the body, and the parent compound may be present in urine at very low concentrations, requiring highly sensitive analytical methods to detect its metabolites.[1][3]
Q2: What are the primary analytical techniques for this compound detection in urine?
The primary analytical techniques for detecting this compound and its metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5] Both methods offer high sensitivity and specificity. GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a well-established method for steroid analysis and often requires a derivatization step to improve the volatility and thermal stability of the analytes.[6][7][8] LC-MS/MS is increasingly valuable as it can often analyze conjugated metabolites directly without derivatization, potentially simplifying sample preparation.[5][9]
Q3: How critical is sample preparation for improving detection sensitivity?
Sample preparation is a critical step that significantly impacts detection sensitivity. Key aspects of sample preparation for this compound detection include:
-
Hydrolysis: In urine, steroids and their metabolites are often present as water-soluble glucuronide and sulfate conjugates.[10] An enzymatic hydrolysis step, typically using β-glucuronidase (with sulfatase activity), is essential to cleave these conjugates and release the free steroid for extraction.[7][10][11] Incomplete hydrolysis is a common reason for low recovery and poor sensitivity.[12] The efficiency of hydrolysis can be affected by inhibitors present in the urine, which can be removed by chromatography on Amberlite XAD-2 resin.[12]
-
Extraction: After hydrolysis, the free this compound and its metabolites need to be extracted from the aqueous urine matrix into an organic solvent. Liquid-liquid extraction (LLE) with solvents like diethyl ether or solid-phase extraction (SPE) are common methods.[10][13] Optimizing the extraction solvent and pH can significantly improve recovery rates.
-
Cleanup: Urine is a complex matrix containing many potentially interfering substances. A cleanup step after extraction helps to remove these interferences, reducing matrix effects and improving the signal-to-noise ratio in the final analysis.[14][15]
Q4: Why is derivatization necessary for GC-MS analysis of steroids, and what are the optimal reagents?
Derivatization is a crucial step in the GC-MS analysis of anabolic steroids like this compound.[8] It involves chemically modifying the steroid molecule to increase its volatility and thermal stability, which is necessary for it to pass through the gas chromatograph without degradation.[6][10] This process also improves chromatographic peak shape and can enhance ionization efficiency, leading to better sensitivity.[8]
The most common derivatization method is silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[7] Common silylating agents include:
-
MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide): Often used with a catalyst like ammonium iodide (NH4I) and a reducing agent like ethanethiol to improve reaction yields.[6][13]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Sometimes used with 1% TMCS (trimethylchlorosilane) as a catalyst.[6]
The choice of derivatizing agent and reaction conditions (temperature and time) should be optimized for the specific analytes of interest.[6]
Q5: How can I identify unknown metabolites of this compound?
Identifying metabolites is key to extending the detection window for this compound.[16] Since the parent drug may be cleared from the body relatively quickly, long-term metabolites can provide evidence of use for a longer period.[17] A common strategy is to look for unusual steroid profiles in a urine sample, such as suppressed levels of endogenous steroids, which can indicate the use of an unknown AAS.[3][16] When a suspicious sample is identified, high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of potential metabolites. Further structural elucidation can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy after isolation of the metabolite. Comparing the mass spectra of potential metabolites to those of reference standards is the definitive way to confirm their identity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient enzymatic hydrolysis of steroid conjugates.[12] | - Verify the activity of the β-glucuronidase/arylsulfatase enzyme. - Optimize incubation time and temperature (e.g., 2 hours at 55°C or 24 hours at 37°C).[12] - Pre-treat urine by passing it through an Amberlite XAD-2 column to remove enzymatic inhibitors.[12] |
| Poor recovery during extraction. | - Optimize the pH of the urine sample before extraction. - Evaluate different extraction solvents (e.g., diethyl ether, methyl-t-butyl ether).[9] - Consider using solid-phase extraction (SPE) and optimize the sorbent, wash, and elution steps.[10] | |
| Incomplete derivatization (for GC-MS).[5] | - Ensure the sample extract is completely dry before adding the derivatizing reagent. - Use a fresh derivatizing agent and optimize the reaction time and temperature (e.g., MSTFA/NH4I/ethanethiol at 80°C for 60 minutes).[13] - For difficult-to-derivatize compounds, consider alternative reagents like MSTFA/I2.[5] | |
| Instrument sensitivity is too low.[18] | - Clean the ion source of the mass spectrometer. - For MS/MS methods, optimize the precursor and product ion selection and collision energies for this compound and its metabolites.[19] - Use a more sensitive instrument, such as a triple quadrupole mass spectrometer.[18][19] | |
| High Background Noise / Interfering Peaks | Matrix effects (ion suppression or enhancement).[14] | - Improve the sample cleanup procedure to remove more interfering compounds.[15] - Use a matrix-matched calibration curve for quantification. - Employ isotopically labeled internal standards to compensate for matrix effects.[14] |
| Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and lab equipment. - Run a blank sample (reagents only) to identify sources of contamination. | |
| Poor Chromatographic Peak Shape | Active sites in the GC inlet or column. | - Use a deactivated inlet liner and change it regularly. - Condition the GC column according to the manufacturer's instructions. - Ensure derivatization is complete, as underivatized analytes can exhibit poor peak shape.[10] |
| Incompatible mobile phase (for LC-MS). | - Ensure the sample is reconstituted in a solvent that is compatible with the initial mobile phase to avoid peak distortion.[9] | |
| Inconsistent or Irreproducible Results | Variability in manual sample preparation steps. | - Use an automated liquid handler for precise and consistent pipetting. - Ensure consistent timing and temperature for hydrolysis and derivatization steps. |
| Degradation of the analyte during sample processing. | - Keep samples cool and protected from light as much as possible. - Avoid harsh chemical conditions (e.g., strong acids) that could degrade the steroid.[10] | |
| Instability of the analytical instrument. | - Perform regular instrument maintenance and calibration checks. - Monitor system suitability parameters (e.g., peak area, retention time of an internal standard) throughout the analytical run. |
Experimental Protocols
Protocol 1: Urine Sample Preparation (Hydrolysis and Extraction)
This protocol is a general guideline for the preparation of urine samples for steroid analysis.
-
Internal Standard Addition: To 2 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of the target analyte).
-
pH Adjustment: Adjust the urine pH to 7.0 with a phosphate buffer.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli.[7] Incubate the mixture at 50°C for 1 hour.[10]
-
pH Adjustment for Extraction: Adjust the pH of the hydrolyzed urine to 9.6 with a carbonate buffer.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of diethyl ether and vortex for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.
-
Freezing and Separation: Freeze the aqueous (lower) layer in a dry ice/acetone bath. Decant the organic (upper) layer into a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen at 40°C. The dried residue is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS).
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a common derivatization procedure for anabolic steroids.
-
Reagent Preparation: Prepare the derivatizing reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)/Ammonium Iodide (NH4I)/ethanethiol (1000:2:3, v/w/v).[13]
-
Derivatization Reaction: Add 100 µL of the derivatizing reagent to the dried extract from Protocol 1.[13]
-
Incubation: Tightly cap the vial and heat at 80°C for 60 minutes.[13]
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection.
Quantitative Data Summary
The sensitivity of this compound detection methods can vary significantly based on the instrumentation and protocol used. The following table summarizes typical performance characteristics.
| Parameter | GC-MS/MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | ~0.5 - 2 ng/mL | ~0.25 - 4.0 ng/mL | [19][20], |
| Minimum Required Performance Level (MRPL) for anabolic agents | Typically 1-2 ng/mL | Typically 1-2 ng/mL | [14][20] |
| Sample Preparation Time | Longer (due to hydrolysis and derivatization) | Shorter (hydrolysis may not always be necessary, no derivatization) | [5][10] |
| Key Advantage | High sensitivity for volatile compounds, extensive spectral libraries available. | Excellent for analyzing intact conjugated metabolites, extending detection windows. | [19] |
Visualizations
Experimental Workflow for this compound Detection
Caption: General workflow for this compound detection in urine.
Troubleshooting Logic: Low Analyte Signal
Caption: Decision tree for troubleshooting low signal intensity.
Sample Preparation Pathway
References
- 1. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norboletone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Current issues and the Future of Detecting Performance Enhancing Drugs in Sport | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apro-s.com [apro-s.com]
- 10. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enzymic hydrolysis of steroid conjugates. 2. Hydrolysis of steroid conjugates in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Studies on the complete enzymatic hydrolysis of steroid conjugates in urine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. dshs-koeln.de [dshs-koeln.de]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinicallab.com [clinicallab.com]
- 19. agilent.com [agilent.com]
- 20. Significance of 19‐norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Detecting Novel Designer Anabolic Steroids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection of novel designer anabolic steroids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting novel designer anabolic steroids?
A1: The detection of novel designer anabolic steroids presents several significant analytical hurdles. These substances are often specifically synthesized to evade standard doping control tests.[1][2] Key challenges include:
-
Unknown Structures: Designer steroids are often unapproved substances that have not undergone clinical trials, meaning their chemical structures and metabolic pathways are not documented.[3][4] This lack of prior knowledge makes targeted detection methods, which rely on known mass spectra and retention times, ineffective.[5]
-
Metabolic Obscurity: The biotransformation of these novel steroids in the body is unknown. Analytical methods typically target metabolites, which are often excreted over a longer period than the parent compound.[3][6] Without knowledge of these metabolites, detection windows can be missed entirely.
-
Isomeric Similarity: Designer steroids can be structural isomers or epimers of known endogenous or synthetic steroids. These compounds have the same mass and similar chemical properties, making them difficult to separate and differentiate with standard chromatographic and mass spectrometric techniques.[7][8]
-
Masking and Evasion: Clandestine chemistry is employed to create steroids that are not on prohibited lists or to modify existing steroids in ways that alter their analytical signatures.
-
Microdosing: The administration of very small amounts of potent steroids can keep concentrations in biological samples below the limits of detection for standard screening methods.[2]
Q2: What are the current analytical strategies to counteract these challenges?
A2: To address the issue of unknown steroids, laboratories are moving beyond purely targeted screening. Current strategies include:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and TOF-MS provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and distinguishing them from endogenous interferences.
-
Non-Targeted Screening: This approach searches for any compound that exhibits characteristics of a steroid, rather than looking for specific pre-defined molecules. One method involves precursor ion scanning for common steroidal fragments (e.g., m/z 105, 91, 77 at high collision energy), which can indicate the presence of a potential anabolic steroid.[9]
-
Metabolomics and the Athlete Biological Passport (ABP): The ABP tracks an athlete's steroid profile over time.[3] Unexplained changes in the concentrations and ratios of endogenous steroids (like testosterone and its metabolites) can indicate doping, even if the specific designer drug is not identified.[3]
-
In Vitro Metabolism Studies: When a new designer steroid is suspected or seized, its metabolism can be studied using human liver microsomes or S9 fractions.[6] This helps to quickly identify the major metabolites that should be targeted in doping control samples.[6]
-
Advanced Separation Techniques: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) are being explored to separate isomeric steroids based on their shape and size (collision cross-section), providing an additional dimension of separation beyond chromatography and mass-to-charge ratio.[7][8]
Q3: How can isomeric and epimeric steroids be differentiated?
A3: Differentiating isomers is a critical challenge.[7] Advanced techniques are often required:
-
Gas Chromatography (GC): GC often provides better separation of steroid isomers than liquid chromatography (LC), especially when combined with derivatization to enhance volatility and chromatographic resolution.
-
Tandem Mass Spectrometry (MS/MS): While isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can sometimes differ.[10] Careful optimization of collision energy can reveal unique product ions for each isomer.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their drift time through a gas-filled cell, which is influenced by their three-dimensional structure. Epimers and regioisomers that are indistinguishable by MS alone can often be resolved by IM-MS.[8][11]
-
Chemical Derivatization: Reacting steroids with specific reagents can create derivatives with unique properties. For example, the Paternò-Büchi reaction has been used to form oxetanes from steroids, resulting in unique ion mobility spectra that allow for unambiguous differentiation of epimers like testosterone and epitestosterone.[11]
-
Silver Cationization: Using silver cations instead of protons for adduct formation in MS can produce distinctive fragmentation patterns for regioisomers, aiding in their identification without prior separation.[12]
Troubleshooting Guides
Guide 1: LC-MS/MS - Poor Sensitivity and Matrix Effects
Issue: You are experiencing low signal intensity, poor reproducibility, or significant ion suppression/enhancement for your target steroid analytes in urine or plasma samples.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Significant Ion Suppression | 1. Co-elution of Phospholipids: A major cause of ion suppression, especially in plasma.[13] 2. Inefficient Sample Cleanup: Salts, endogenous metabolites, and other matrix components interfere with ionization.[13][14] 3. High Analyte Concentration: In some cases, high concentrations can lead to self-suppression. | 1. Optimize Sample Preparation: Switch from simple protein precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[13] 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone. Consider a column with a different stationary phase (e.g., biphenyl for aromatic steroids).[13] 3. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components.[15][16] |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Inadequate Internal Standard (IS) Correction: The IS may not be tracking the analyte's behavior correctly. | 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it co-elutes and experiences nearly identical matrix effects as the analyte.[16] 2. Automate Sample Prep: Use automated liquid handlers or SPE systems to improve consistency. 3. Evaluate Matrix Lots: During validation, test multiple batches of the biological matrix to ensure the method is robust.[13] |
| Ion Enhancement | 1. Co-eluting Compounds: Less common than suppression, some matrix components can enhance the ionization efficiency of the analyte. | The same troubleshooting steps for ion suppression apply. The goal is to chromatographically separate the analyte from the interfering species.[15] |
Guide 2: GC-MS - Poor Peak Shape (Tailing or Fronting)
Issue: Your chromatogram shows asymmetric peaks for your derivatized steroid analytes, which compromises integration and quantification.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak Tailing (Asymmetry towards the right) | 1. Active Sites in the System: Exposed silanol groups in the inlet liner, column, or connection points can interact with polar analytes.[17][18] 2. Column Contamination: Non-volatile matrix components accumulate at the head of the column.[17] 3. Improper Column Installation: Dead volume at the inlet or detector connection.[18][19] 4. Solvent/Phase Mismatch: The injection solvent is not compatible with the stationary phase.[20] | 1. Perform Inlet Maintenance: Replace the inlet liner (use a deactivated liner), septum, and gold seal.[20] 2. Trim the Column: Remove 10-20 cm from the front of the column to eliminate contamination.[17] 3. Re-install the Column: Ensure a clean, square cut and proper insertion depth into both the inlet and detector.[18] 4. Use a Guard Column: An integrated guard column can protect the analytical column from contamination.[17] |
| Peak Fronting (Asymmetry towards the left) | 1. Column Overload: Injecting too much analyte mass onto the column.[21] 2. Incompatible Injection Solvent: The sample is not focusing properly at the head of the column (e.g., solvent boiling point is too high relative to the initial oven temperature). | 1. Dilute the Sample: Reduce the concentration of the sample injected.[21] 2. Use a Higher Capacity Column: A column with a thicker film or wider diameter can handle more sample.[21] 3. Optimize Injection Parameters: For splitless injections, ensure the initial oven temperature is 10-20°C below the solvent's boiling point to allow for solvent focusing.[20] |
Experimental Protocols & Data
Protocol 1: General Workflow for Sample Preparation from Urine
This protocol outlines a standard procedure for preparing urine samples for LC-MS/MS or GC-MS analysis, involving the crucial step of enzymatic hydrolysis to cleave conjugated steroids.[22]
-
Sample Aliquoting: Pipette 1-3 mL of urine into a glass culture tube.[22][23]
-
Internal Standard Spiking: Add an appropriate stable isotope-labeled internal standard solution.[23]
-
Buffering: Add 1 mL of a suitable buffer (e.g., phosphate or acetate buffer, pH 5.5-6.5) to optimize enzyme activity.[22]
-
Enzymatic Hydrolysis: Add β-glucuronidase enzyme (e.g., from E. coli or Helix pomatia).[22] Vortex the mixture.
-
Incubation: Incubate the sample at 55-60°C for 1 to 3 hours to cleave glucuronide conjugates.[22]
-
Cooling & Centrifugation: Cool the sample to room temperature and centrifuge to pellet any precipitates.[22]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 or mixed-mode SPE cartridge with methanol, followed by water.[22]
-
Loading: Load the supernatant from the previous step onto the cartridge.[22]
-
Washing: Wash the cartridge with water and/or a weak organic solvent (e.g., 10-40% methanol) to remove polar interferences.[22]
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the steroids with an appropriate organic solvent like methanol, acetonitrile, or dichloromethane.[22]
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent suitable for the chromatographic analysis.[23]
-
(For GC-MS only) Derivatization: Add a derivatizing agent (e.g., MSTFA for silylation or a mix of pyridine/acetic anhydride for acetylation), heat to complete the reaction, and then evaporate and reconstitute in the final injection solvent.[24][25]
Table 1: Comparison of Analytical Techniques for Steroid Detection
| Technique | Typical Limit of Quantification (LOQ) | Strengths | Weaknesses | References |
| GC-MS/MS | 1.0 - 5.0 ng/mL | Excellent chromatographic resolution for isomers; Extensive, well-established libraries. | Requires derivatization; Not suitable for thermally labile compounds. | [25] |
| LC-MS/MS | 0.01 - 0.25 pg/µL (highly variable) | High sensitivity and specificity; No derivatization needed for many compounds; Suitable for intact conjugates. | Co-elution of isomers is common; Susceptible to matrix effects. | [26] |
| LC-HRMS (e.g., Orbitrap) | Analyte Dependent | Enables retrospective analysis of data; High mass accuracy for unknown identification. | Higher instrument cost; Data processing can be more complex. | [3] |
| IM-MS | N/A (Separation Technique) | Provides separation based on molecular shape, resolving isomers not separable by LC or GC. | Emerging technology; Not yet standard in all labs. | [7][8][11] |
Visualizations
Diagram 1: General Workflow for Novel Steroid Detection
This diagram illustrates the comprehensive workflow for identifying a suspected novel designer steroid, from sample collection to structural elucidation.
Caption: Workflow for the detection and identification of a novel designer steroid.
Diagram 2: Troubleshooting Matrix Effects in LC-MS/MS
This flowchart provides a logical sequence of steps to diagnose and mitigate matrix effects during method development.
Caption: A troubleshooting flowchart for addressing matrix effects in LC-MS/MS.
References
- 1. Current status and bioanalytical challenges in the detection of unknown anabolic androgenic steroids in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current issues and the Future of Detecting Performance Enhancing Drugs in Sport | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 3. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of designer steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. Differentiation of steroid isomers by steroid analogues adducted trapped ion mobility spectrometry-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion mobility-mass spectrometry separation of steroid structural isomers and epimers | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. Improved Identification of Isomeric Steroids Using the Paternò-Büchi Reaction with Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. m.youtube.com [m.youtube.com]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
identification of long-term Norbolethone metabolites for extended detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification and analysis of long-term Norbolethone metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the detection of its long-term metabolites important?
A1: this compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed.[1] Despite this, it has been illicitly used by athletes. The detection of its metabolites is crucial for anti-doping control. Long-term metabolites are metabolic products that remain detectable in biological samples, such as urine, for an extended period after the parent drug is no longer traceable. Identifying these metabolites significantly extends the window of detection for this compound abuse.[2][3]
Q2: What are the expected metabolic pathways for this compound?
A2: As a 19-nor steroid, this compound is expected to undergo typical hepatic metabolism.[4] The primary metabolic transformations include:
-
Reduction: The A-ring of the steroid is susceptible to reduction.
-
Hydroxylation: Hydroxyl groups (-OH) can be introduced at various positions on the steroid skeleton.
-
Conjugation: The parent drug and its phase I metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[5]
Q3: What are the likely structures of long-term this compound metabolites?
A3: While specific long-term metabolites of this compound are not extensively documented in publicly available literature, based on the metabolism of other designer anabolic steroids, potential long-term metabolites would likely involve hydroxylation at various positions followed by glucuronidation or sulfation. The detection of hydroxylated and conjugated metabolites is a common strategy for extending the detection window of AAS.[6][7]
Q4: Which analytical techniques are most suitable for detecting this compound and its metabolites?
A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the detection of anabolic steroid metabolites.[8][9] GC-MS, often requiring derivatization of the analytes, provides excellent separation and structural information.[10] LC-MS/MS allows for the direct analysis of conjugated metabolites without the need for hydrolysis, which can simplify sample preparation.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound metabolites.
Issue 1: Low or No Recovery of Metabolites During Sample Preparation
-
Possible Cause 1: Inefficient Hydrolysis of Conjugated Metabolites. The enzymatic hydrolysis of glucuronide and sulfate conjugates can be incomplete.
-
Troubleshooting:
-
Optimize the enzyme concentration (β-glucuronidase/arylsulfatase) and incubation time.
-
Ensure the pH of the urine sample is optimal for the enzyme activity.
-
Consider using a different source of the enzyme.
-
-
-
Possible Cause 2: Inefficient Extraction. The liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may not be suitable for the polarity of the metabolites.
-
Troubleshooting:
-
For LLE, experiment with different organic solvents or a mixture of solvents.
-
For SPE, select a cartridge with an appropriate stationary phase (e.g., C18 for reversed-phase) and optimize the wash and elution steps.
-
-
-
Possible Cause 3: Metabolite Degradation. Metabolites may be unstable under the experimental conditions.
-
Troubleshooting:
-
Minimize sample processing time and keep samples on ice or at a controlled low temperature.
-
Investigate the pH stability of the target metabolites.
-
-
Issue 2: Poor Chromatographic Resolution or Peak Shape in GC-MS Analysis
-
Possible Cause 1: Incomplete Derivatization. Steroid metabolites often require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC-MS analysis.
-
Troubleshooting:
-
Ensure the derivatizing reagent is fresh and the reaction is carried out under anhydrous conditions.
-
Optimize the reaction temperature and time.
-
-
-
Possible Cause 2: Contamination of the GC System. The injection port, liner, or column may be contaminated.
-
Troubleshooting:
-
Perform regular maintenance of the GC system, including cleaning the injection port and replacing the liner and septum.
-
Bake out the column at a high temperature to remove contaminants.
-
-
Issue 3: Low Sensitivity or Inconsistent Results in MS Detection
-
Possible Cause 1: Ion Suppression in LC-MS/MS. Co-eluting matrix components can interfere with the ionization of the target analytes.
-
Troubleshooting:
-
Improve the sample clean-up procedure to remove interfering substances.
-
Optimize the chromatographic separation to separate the analytes from the matrix components.
-
Use an internal standard that co-elutes with the analyte to correct for matrix effects.
-
-
-
Possible Cause 2: Inappropriate MS Parameters. The mass spectrometer settings may not be optimized for the target metabolites.
-
Troubleshooting:
-
Optimize the ionization source parameters (e.g., spray voltage, gas flows).
-
For tandem MS, optimize the collision energy for each metabolite to achieve the best fragmentation pattern and signal intensity.
-
-
Experimental Protocols
The following are generalized protocols for the detection of this compound metabolites, which should be optimized for specific laboratory conditions and target analytes.
Protocol 1: GC-MS Analysis of this compound Metabolites
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard.
-
Hydrolysis: Add β-glucuronidase/arylsulfatase and incubate at 50-60°C for 1-3 hours to cleave glucuronide and sulfate conjugates.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate) or use solid-phase extraction with a C18 cartridge.
-
Derivatization: Evaporate the extract to dryness and derivatize the residue with a silylating agent (e.g., MSTFA/NH4I/ethanethiol) at 60-80°C for 20-30 minutes.[11]
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-1ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized metabolites.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan mode for initial identification and selected ion monitoring (SIM) or tandem MS (MS/MS) for targeted analysis and quantification.
-
Protocol 2: LC-MS/MS Analysis of Intact Conjugated this compound Metabolites
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Extraction: Perform solid-phase extraction using a C18 or mixed-mode cation exchange cartridge to extract the conjugated metabolites.
-
-
LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the metabolite.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target metabolite.
-
Data Presentation
Quantitative data for hypothetical long-term this compound metabolites should be presented in a clear, tabular format for easy comparison of detection windows and relative concentrations.
Table 1: Hypothetical Detection Windows of this compound and its Metabolites
| Analyte | Likely Conjugate | Detection Method | Estimated Detection Window (days) |
| This compound | - | GC-MS, LC-MS/MS | 1-3 |
| Hydroxylated this compound | Glucuronide | GC-MS (after hydrolysis), LC-MS/MS | 5-10 |
| Hydroxylated this compound | Sulfate | GC-MS (after hydrolysis), LC-MS/MS | 10-20+ |
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound metabolites.
References
- 1. Norboletone - Wikipedia [en.wikipedia.org]
- 2. hpst.cz [hpst.cz]
- 3. Novel Approach to detect and identify low abundant long-term metabolites of prohibited drugs using GC/C/IRMS and HRMS | World Anti Doping Agency [wada-ama.org]
- 4. Buy this compound | 797-58-0 [smolecule.com]
- 5. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled administration of dehydrochloromethyltestosterone in humans: Urinary excretion and long-term detection of metabolites for anti-doping purpose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [GC-MS analysis of norethandrolone and its metabolites in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
minimizing ion suppression in Norbolethone mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Norbolethone mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound mass spectrometry?
A1: Ion suppression is a type of matrix effect that reduces the signal of the target analyte, in this case, this compound.[1] It occurs when co-eluting compounds from the sample matrix compete with this compound for ionization in the mass spectrometer's ion source.[1] This competition leads to a decreased ionization efficiency for this compound, resulting in a lower signal intensity. Ion suppression can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]
Q2: What are the common sources of ion suppression in the analysis of anabolic steroids like this compound?
A2: Common sources of ion suppression in the analysis of anabolic steroids from biological samples such as urine or plasma include:
-
Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, salts, and proteins.[1]
-
Exogenous contaminants: These can be introduced during sample collection and preparation, and include substances like plasticizers from collection tubes.
-
Mobile phase additives: High concentrations of non-volatile salts or ion-pairing agents in the liquid chromatography mobile phase can also cause ion suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank sample matrix (e.g., urine extract without this compound) onto the LC column. A drop in the constant signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the primary strategies to minimize ion suppression?
A4: The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Optimization: To separate this compound from co-eluting interfering compounds.
-
Use of Internal Standards: To compensate for signal loss.
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This is a common problem often linked to ion suppression from the sample matrix. Follow these troubleshooting steps to identify and resolve the issue.
Step 1: Evaluate Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression. The goal is to remove as many matrix components as possible while efficiently recovering this compound.
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and plasma. Different SPE sorbents can be used, and the choice depends on the specific matrix and analyte properties.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used method for sample cleanup. It involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
The choice of extraction method can significantly impact the degree of ion suppression. The following table, adapted from a study on anabolic steroids in beef, illustrates how different sample preparation methods can yield varying matrix effects. A value close to 100% indicates minimal ion suppression, while values lower than 100% indicate suppression and values greater than 100% indicate enhancement.
| Anabolic Steroid | Method 1: Simple Extraction (Matrix Effect %) | Method 2: SPE (Matrix Effect %) | Method 3: Enzymatic Hydrolysis + SPE (Matrix Effect %) |
| Testosterone | 85.2 | 99.5 | 110.1 |
| Methyltestosterone | 78.9 | 95.8 | 105.7 |
| Mesterolone | 82.1 | 98.2 | 108.9 |
| Norclostebol | 75.4 | 92.3 | 113.4 |
| Androstanolone | 79.8 | 94.7 | 111.2 |
Data adapted from a study on anabolic steroid residues in beef. While the matrix is different, the data illustrates the significant impact of the sample preparation method on matrix effects.
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, the next step is to refine the liquid chromatography method to separate this compound from the interfering compounds.
Key Chromatographic Parameters to Optimize:
-
Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Composition: Adjust the organic solvent (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate) to improve separation.
-
Gradient Profile: Modify the gradient slope and duration to increase the resolution between this compound and interfering peaks.
Step 3: Implement an Appropriate Internal Standard
Using a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for ion suppression. A SIL internal standard for this compound (e.g., this compound-d3) will have nearly identical chemical and physical properties and will co-elute with the unlabeled analyte. Therefore, it will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be effectively normalized.
Experimental Protocols
Protocol 1: Sample Preparation of Urine using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 2 mL of urine, add 20 µL of a suitable internal standard solution (e.g., this compound-d3).
-
Add 1 mL of a 0.2 M phosphate buffer (pH 7.0).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 3 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: The specific MRM transitions for this compound are not widely published and should be determined empirically by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will likely be the [M+H]+ adduct. Fragmentor voltage and collision energy should be optimized for each transition.
-
This compound-d3 (Internal Standard): Determine the corresponding transitions for the deuterated internal standard.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Norbolethone Fragmentation in MS/MS: A Technical Troubleshooting Guide
FOR IMMEDIATE RELEASE
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing tandem mass spectrometry (MS/MS) for the analysis of Norbolethone. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
This compound, a synthetic anabolic steroid with the chemical formula C₂₁H₃₂O₂ and a molecular weight of approximately 316.5 g/mol , requires precise analytical techniques for its detection and characterization. This guide offers detailed insights into its fragmentation patterns, potential analytical pitfalls, and recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion for this compound in positive ion ESI-MS?
In positive ion electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be observed as its protonated molecule, [M+H]⁺. Given its molecular weight of approximately 316.5 g/mol , the expected m/z value for the precursor ion would be approximately 317.2.
Q2: What are the common fragment ions of this compound in MS/MS?
Upon collision-induced dissociation (CID), the protonated this compound molecule fragments into several characteristic product ions. These ions are crucial for the specific identification and quantification of the compound. The expected product ions for the estr-4-en-one steroid nucleus, characteristic of this compound, are observed at m/z values of 109, 187, 199, 227, and 241.
Q3: Why might I be observing a different precursor ion, such as [M+Na]⁺?
The observation of adduct ions other than the protonated molecule is a common phenomenon in ESI-MS, particularly for steroid analysis. The presence of sodium ([M+Na]⁺ at m/z ~339.2) or other adducts like potassium ([M+K]⁺) or ammonium ([M+NH₄]⁺) can occur due to the presence of these salts in the sample matrix, mobile phase, or from glassware. While these adducts can sometimes be used for quantification, they may fragment differently than the protonated molecule and can lead to inconsistencies.
Q4: What could be the cause of low signal intensity for this compound?
Low signal intensity can stem from several factors:
-
Suboptimal Ionization: Steroids can have poor ionization efficiency. Optimization of ESI source parameters (e.g., spray voltage, gas flows, temperature) is critical.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of this compound.
-
Inadequate Sample Preparation: Inefficient extraction from the sample matrix will result in low analyte concentration.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the MS/MS analysis of this compound.
Problem: Poor or No Fragmentation Observed
Possible Causes:
-
Insufficient Collision Energy: The energy applied in the collision cell may not be adequate to induce fragmentation of the precursor ion.
-
Incorrect Precursor Ion Selection: The mass spectrometer may be isolating an incorrect m/z value (e.g., an adduct or background ion) for fragmentation.
-
Instrument Detuning: The mass spectrometer may require tuning and calibration.
Solutions:
-
Optimize Collision Energy: Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the expected product ions.
-
Verify Precursor m/z: Ensure the selected precursor ion m/z corresponds to the [M+H]⁺ of this compound (approx. 317.2). If analyzing an adduct, the fragmentation pattern will differ.
-
Instrument Maintenance: Follow the manufacturer's guidelines for tuning and calibrating the mass spectrometer.
Problem: Unexpected Fragment Ions are Present
Possible Causes:
-
Co-eluting Isobars: A compound with the same nominal mass as this compound may be co-eluting and fragmenting simultaneously.
-
In-source Fragmentation: Fragmentation may be occurring in the ionization source before precursor ion selection.
-
Contamination: The sample or system may be contaminated.
Solutions:
-
Improve Chromatographic Separation: Modify the LC gradient, mobile phase, or column to resolve the interfering compound.
-
Adjust Source Conditions: Reduce the cone voltage or other source parameters to minimize in-source fragmentation.
-
System Cleaning: Clean the LC system and mass spectrometer ion source to remove potential contaminants.
Problem: Inconsistent Fragmentation Patterns Between Runs
Possible Causes:
-
Fluctuating Source or Collision Cell Conditions: Instability in temperatures, gas pressures, or voltages can lead to variable fragmentation.
-
Sample Matrix Variability: Differences in the matrix composition between samples can affect adduct formation and fragmentation efficiency.
-
Unstable Spray: An inconsistent electrospray can cause fluctuations in ion signal and fragmentation.
Solutions:
-
Instrument Stability Checks: Monitor instrument parameters to ensure they are stable throughout the analytical run.
-
Consistent Sample Preparation: Utilize a standardized and robust sample preparation protocol to minimize matrix variability.
-
Optimize ESI Probe Position: Adjust the position of the electrospray probe to achieve a stable and consistent spray.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for this compound in a typical positive ion ESI-MS/MS experiment.
| Ion Type | Expected m/z | Notes |
| Precursor Ion [M+H]⁺ | 317.2 | The protonated molecular ion. |
| Product Ion 1 | 241 | Characteristic fragment for the estr-4-en-one nucleus. |
| Product Ion 2 | 227 | Characteristic fragment for the estr-4-en-one nucleus. |
| Product Ion 3 | 199 | Characteristic fragment for the estr-4-en-one nucleus. |
| Product Ion 4 | 187 | Characteristic fragment for the estr-4-en-one nucleus. |
| Product Ion 5 | 109 | Characteristic fragment for the estr-4-en-one nucleus. |
| Sodium Adduct [M+Na]⁺ | 339.2 | May be observed depending on sample and mobile phase conditions. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
-
Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Incubate at 55°C for 2 hours to cleave conjugated metabolites.
-
Sample Loading: Condition an SPE cartridge (e.g., C18, 200 mg) with 3 mL of methanol followed by 3 mL of deionized water. Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and its metabolites with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 317.2.
-
Product Ions: m/z 241, 227, 199, 187, 109.
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-35 eV.
-
Source Parameters: Optimize spray voltage, gas flows, and temperature according to the instrument manufacturer's recommendations.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: A logical workflow for troubleshooting inconsistent fragmentation patterns.
Caption: The experimental workflow for this compound analysis from sample to data.
optimization of derivatization for GC-MS analysis of Norbolethone
Welcome to the technical support center for the optimization of derivatization for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Norbolethone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound, which is essential for its successful analysis by gas chromatography.[1][2] The process involves chemically modifying the polar functional groups (hydroxyl groups) of the this compound molecule, replacing them with less polar groups. This modification, typically silylation, results in a derivative that is more amenable to vaporization in the GC inlet and transport through the analytical column without degradation.[1][2]
Q2: What is the most common derivatization technique for this compound and other anabolic steroids?
A2: The most common and effective derivatization technique for anabolic steroids, including this compound, is silylation.[2][3][4][5][6][7] This process forms trimethylsilyl (TMS) ethers, which are significantly more volatile and thermally stable than the parent compound.[1][2]
Q3: Which silylating reagents are recommended for this compound derivatization?
A3: Several silylating reagents can be used, with the most common being:
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Often used for its high silylating power and the volatility of its byproducts, which minimizes interference in the chromatogram.[3][4]
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Frequently used in combination with a catalyst like TMCS (trimethylchlorosilane) to enhance its reactivity, especially for sterically hindered hydroxyl groups.[5][6][8]
The choice of reagent can depend on the specific requirements of the analysis and the presence of other compounds in the sample.
Q4: What are the typical reaction conditions for the silylation of this compound?
A4: Silylation of anabolic steroids is typically carried out by heating the dried sample extract with the chosen silylating reagent. Common starting conditions are heating at 60-70°C for 30 to 60 minutes.[4] However, the optimal time and temperature should be determined empirically for your specific laboratory conditions and sample matrix.
Q5: How can I confirm that the derivatization of this compound is complete?
A5: Complete derivatization can be confirmed by injecting the derivatized sample into the GC-MS and observing the resulting chromatogram and mass spectrum. A single, sharp chromatographic peak corresponding to the di-TMS derivative of this compound should be observed. The mass spectrum of this peak should match the expected fragmentation pattern of the derivatized compound. The absence of a peak for underivatized this compound and the consistency of the peak area of the derivative over a series of injections are good indicators of a complete and stable derivatization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Presence of moisture in the sample or reagents. | 1. Optimize derivatization conditions (increase temperature, time, or reagent volume). Consider using a catalyst (e.g., TMCS with BSTFA). 2. Analyze the sample immediately after derivatization. Ensure the GC inlet and column are inert. 3. Thoroughly dry the sample extract before adding the derivatization reagent. Use anhydrous solvents and store reagents in a desiccator. |
| Multiple peaks for this compound derivative (split or tailing peaks) | 1. Active sites in the GC inlet liner or column. 2. Suboptimal chromatographic conditions. 3. Formation of byproducts or isomers. | 1. Deactivate the GC inlet liner by silylating it or use a pre-deactivated liner. Condition the GC column according to the manufacturer's instructions. 2. Optimize the GC oven temperature program and carrier gas flow rate. 3. Re-evaluate the derivatization conditions. Ensure the sample is free of contaminants that could lead to side reactions. |
| Presence of a peak for underivatized this compound | 1. Insufficient amount of derivatizing reagent. 2. Suboptimal reaction conditions (time/temperature). 3. Steric hindrance of the hydroxyl groups. | 1. Increase the volume of the silylating reagent. A general rule is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens. 2. Increase the reaction time and/or temperature. 3. Use a more powerful silylating reagent or add a catalyst (e.g., TMCS or ammonium iodide). |
| Inconsistent peak areas in replicate injections | 1. Instability of the derivatized sample. 2. Variability in the injection volume. 3. Issues with the GC-MS system (e.g., inlet discrimination, detector fluctuations). | 1. Analyze samples as soon as possible after derivatization. Store derivatized samples at a low temperature if immediate analysis is not possible. 2. Ensure the autosampler is functioning correctly and the syringe is clean. 3. Perform routine maintenance on the GC-MS system. Use an internal standard to correct for variations. |
Quantitative Data Summary
The following tables summarize typical parameters for the derivatization and GC-MS analysis of anabolic steroids, which can be used as a starting point for the optimization of this compound analysis.
Table 1: Comparison of Silylating Reagents and Reaction Conditions for Anabolic Steroids
| Derivatizing Agent | Catalyst | Temperature (°C) | Time (min) | Relative Peak Area (Normalized) | Reference |
| MSTFA | None | 60 | 60 | 1.00 | [4] |
| BSTFA | 1% TMCS | 60 | 60 | 0.85 | [4] |
| MSTFA | NH4I/ethanethiol | 37 | 15 | 1.25 | [4] |
Note: Relative peak areas are illustrative and will vary depending on the specific anabolic steroid and analytical conditions. The data suggests that catalyzed MSTFA at a lower temperature and shorter time can provide higher derivatization efficiency.[4]
Table 2: Typical GC-MS Parameters for Anabolic Steroid Analysis
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial 180°C, hold 1 min, ramp to 240°C at 20°C/min, then to 300°C at 10°C/min, hold 5 min |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Note: These are general parameters and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Standard Silylation using MSTFA
-
Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: Add 50 µL of MSTFA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature. Transfer the derivatized sample to a GC vial if necessary and inject 1 µL into the GC-MS system.
Protocol 2: Catalyzed Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Visualizations
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. researchportal.lih.lu [researchportal.lih.lu]
Technical Support Center: Enhancing Immunoassay Specificity for Norbolethone Screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on immunoassays for the detection of Norbolethone.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of immunoassays for this compound, focusing on enhancing specificity.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding of antibodies to the plate surface. 2. Inadequate Washing: Residual unbound antibodies or reagents are left in the wells.[1] 3. Antibody Concentration Too High: The concentration of the primary or secondary antibody is excessive, leading to non-specific binding. | 1. Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and incubation times/temperatures. 2. Improve Washing Technique: Increase the number of wash cycles and ensure complete removal of wash buffer between steps. Using a surfactant like Tween-20 in the wash buffer can also help.[2] 3. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Low or No Signal | 1. Inactive Reagents: One or more reagents (e.g., enzyme conjugate, substrate) may have expired or been stored improperly. 2. Incorrect Antibody Pairing (Sandwich Assays): The capture and detection antibodies may not be compatible. This is less common for competitive assays used for small molecules like this compound.[1] 3. Suboptimal Incubation Times/Temperatures: Incubation periods may be too short, or temperatures may not be ideal for antibody-antigen binding. | 1. Verify Reagent Activity: Test each reagent individually. Use positive controls to ensure that all components of the assay are working correctly. 2. N/A for Competitive Assays 3. Optimize Incubation Conditions: Experiment with different incubation times and temperatures to find the optimal conditions for your specific antibodies and assay format. |
| Poor Specificity (High Cross-Reactivity) | 1. Antibody Recognizes Structurally Similar Steroids: The antibody may be binding to other endogenous or synthetic steroids with similar chemical structures to this compound.[3][4][5] 2. Hapten Design: The way this compound was conjugated to a carrier protein to generate the antibody may have exposed epitopes common to other steroids.[2][6] | 1. Screen for Cross-Reactivity: Test the antibody against a panel of structurally related steroids to quantify the percentage of cross-reactivity. 2. Affinity Purification: Purify the antibody using a column with immobilized this compound to isolate the most specific binders. 3. Develop New Antibodies: If cross-reactivity remains high, it may be necessary to design a new immunogen with a different conjugation strategy to generate more specific antibodies.[6][7] |
| High Well-to-Well Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents or samples across the plate. 2. Improper Mixing: Reagents and samples are not mixed thoroughly in the wells. 3. Edge Effects: Wells on the edge of the plate may experience different temperature or evaporation rates. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent technique. 2. Ensure Thorough Mixing: Gently tap the plate or use a plate shaker after adding reagents. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with buffer to create a more uniform environment. |
Cross-Reactivity Data for a Hypothetical Anti-Norbolethone Antibody
The following table presents illustrative cross-reactivity data for a fictional monoclonal antibody raised against this compound. This demonstrates how to quantify the specificity of your antibody.
| Compound | Structure | Cross-Reactivity (%) |
| This compound | 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one | 100 |
| Norgestrel | 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | 25.3 |
| Norethandrolone | 17α-ethyl-17-hydroxy-19-norandrost-4-en-3-one | 15.8 |
| Testosterone | 17β-hydroxyandrost-4-en-3-one | 2.1 |
| Progesterone | Pregn-4-ene-3,20-dione | < 0.1 |
| Cortisol | 11β,17α,21-trihydroxypregn-4-ene-3,20-dione | < 0.1 |
Frequently Asked Questions (FAQs)
Q1: Why is my competitive immunoassay for this compound showing high cross-reactivity with other 19-nor steroids?
A1: High cross-reactivity is a common challenge in immunoassays for small molecules like steroids due to their structural similarities.[3][4] The antibody generated against your this compound-carrier conjugate may recognize a common epitope shared with other 19-nor steroids. To mitigate this, consider redesigning the hapten to present a more unique region of the this compound molecule. Additionally, affinity purification of your polyclonal antibodies or screening more monoclonal antibody clones can help isolate more specific binders.
Q2: How can I improve the sensitivity of my this compound immunoassay?
A2: Several strategies can enhance sensitivity. Optimizing the concentration of the antibody and the this compound-enzyme conjugate is crucial. You can also experiment with different substrates that produce a stronger signal. Advanced techniques like using a different immunoassay format, such as an anti-complex immunoassay, have been shown to improve sensitivity for small molecules.[8]
Q3: What are the best practices for preparing a this compound-protein conjugate to be used as an immunogen?
A3: The goal is to create an immunogen that elicits a highly specific antibody response. Key considerations include:
-
Carrier Protein: Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used carrier proteins.[9]
-
Linker Arm: Introducing a spacer between this compound and the carrier protein can improve the immune response by making the hapten more accessible.[2]
-
Conjugation Chemistry: The choice of chemical reaction to link this compound to the carrier is critical. It should ideally attach at a position on the this compound molecule that is distinct from other steroids to enhance the specificity of the resulting antibodies.
Q4: My assay works well with standards in buffer, but I see interference when I test urine samples. What could be the cause?
A4: This is likely due to a "matrix effect," where components in the urine (salts, proteins, metabolites) interfere with the antibody-antigen binding. To address this, you can try:
-
Sample Dilution: Diluting the urine samples can reduce the concentration of interfering substances.
-
Sample Pre-treatment: Methods like solid-phase extraction (SPE) or liquid-liquid extraction can be used to clean up the sample and isolate the steroid fraction before the immunoassay.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a steroid-free urine matrix to mimic the sample environment.
Q5: What are the critical quality control (QC) steps I should include in my this compound immunoassay?
A5: Robust QC is essential for reliable results. Key QC steps include:
-
Positive and Negative Controls: Include samples with known concentrations of this compound (positive controls) and samples known to be negative for this compound.
-
Calibration Curve: Run a standard curve with each assay to ensure accurate quantification.
-
Intra- and Inter-Assay Precision: Analyze replicate samples within the same assay and across different assays to assess reproducibility.
-
Spike and Recovery: Add a known amount of this compound to a sample matrix and measure the recovery to assess accuracy.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound.
-
Coating:
-
Dilute the this compound-protein conjugate (e.g., this compound-BSA) to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Competition:
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-Norbolethone antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2, but increase to five washes.
-
-
Substrate Addition:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Absorbance:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
Protocol 2: Hapten-Carrier Protein Conjugation
This protocol describes a general method for conjugating a hapten (this compound derivative) to a carrier protein (e.g., KLH) for immunogen production.
-
Hapten Derivatization:
-
Modify the this compound molecule to introduce a reactive group (e.g., a carboxylic acid) suitable for conjugation. This often involves chemical synthesis to create a linker arm.
-
-
Activation of Hapten:
-
Dissolve the derivatized this compound in a suitable solvent (e.g., DMF).
-
Activate the carboxyl group using a reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (e.g., KLH) in a suitable buffer (e.g., PBS, pH 7.4).
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
-
Purification of Conjugate:
-
Remove the unreacted hapten and byproducts by dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation and estimate the hapten-to-carrier ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: A decision tree for troubleshooting common immunoassay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. aptamergroup.com [aptamergroup.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Enhanced specificity for small molecules in a convenient format which removes a limitation of competitive immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Advanced Strategies for Anabolic Steroid Detection
Welcome to the technical support center for the detection of novel and previously "undetectable" anabolic androgenic steroids (AAS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to advanced analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why are some anabolic steroids considered "undetectable" by standard screening methods?
A1: "Undetectable" anabolic steroids, often referred to as "designer steroids," are synthetic androgens that have been chemically modified to evade detection by routine anti-doping tests.[1] These modifications can result in metabolites that are not recognized by targeted screening methods. The primary challenge for doping control laboratories is to identify these unknown AAS and their metabolites.[1]
Q2: What is the primary strategy to extend the detection window for known anabolic steroids?
A2: The most effective strategy is the identification and monitoring of long-term metabolites (LTMs).[2] Many parent steroids are cleared from the body relatively quickly, but their metabolites can remain in urine for weeks or even months.[3][4] Focusing on these LTMs significantly increases the likelihood of detecting past AAS use.[2] For example, the implementation of LTMs in screening procedures has led to a 4 to 80-fold increase in adverse analytical findings for some exogenous AAS.[2]
Q3: Are there specific types of metabolites that are particularly useful for long-term detection?
A3: Yes, sulfated steroid metabolites are becoming increasingly important for extending detection times.[5] For many anabolic steroids, such as methenolone and mesterolone, their sulfate conjugates are excreted over a longer period than the more commonly targeted glucuronide conjugates.[5][6] Therefore, analytical methods that can effectively detect these sulfated metabolites can significantly prolong the detection window.[6]
Q4: Beyond urine, are other biological matrices being explored for AAS detection?
A4: While urine remains the standard matrix for doping control, serum is being investigated as a valuable complementary matrix.[7] A recent study demonstrated that AAS could be detected in 80% of serum samples from individuals who tested positive in traditional urine tests.[7] Serum analysis can be particularly useful for detecting testosterone esters.[7]
Q5: What are some of the emerging, non-traditional biomarkers for AAS use?
A5: Research is ongoing into novel molecular biomarkers, such as microRNAs (miRNAs).[8][9] Circulating miRNAs have shown potential as stable biomarkers for detecting the use of performance-enhancing substances.[9] Additionally, specific urinary biomarkers are being identified for individual steroids. For instance, new sulfate conjugates have been proposed as potential biomarkers for mesterolone misuse.[10]
Troubleshooting Guides
Issue 1: A suspected AAS user consistently tests negative with standard GC-MS screening.
| Possible Cause | Troubleshooting Step |
| Use of a "designer steroid" | Implement non-targeted screening approaches using high-resolution mass spectrometry (HRMS) such as LC-TOF-MS or GC-TOF-MS.[11] These methods can acquire full-scan mass data, allowing for the retrospective identification of unknown compounds.[11] |
| Short detection window of the parent compound/targeted metabolite | Develop and validate methods for the detection of long-term metabolites (LTMs), particularly sulfated metabolites. This may require adjusting sample preparation to include a solvolysis step for sulfate conjugate cleavage.[5][6] |
| Micro-dosing or early cessation of use | Increase the sensitivity of your current methods. This can be achieved through techniques like tandem mass spectrometry (MS/MS) or by using instrumentation with lower limits of detection, such as a triple quadrupole GC/MS in SRM mode.[6][12] |
Issue 2: Difficulty in identifying the structure of a suspected novel metabolite.
| Possible Cause | Troubleshooting Step |
| Insufficient fragmentation in MS/MS | Utilize different ionization techniques. For example, GC-CI-MS/MS (Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry) can provide different fragmentation patterns that may be more informative for structural elucidation than electron ionization (EI).[5] |
| Complex biological matrix interference | Employ advanced sample preparation and purification techniques. This can include fractionation of the urine sample followed by in-depth analysis of the fractions.[2] Immunoaffinity columns can also be used for specific steroid extraction.[13] |
| Metabolite is present at very low concentrations | Use highly sensitive detection methods like GC/HRMS.[3] Administration studies with deuterated steroids followed by hydrogen isotope ratio mass spectrometry can also help in the sensitive detection and identification of metabolites.[2][14] |
Quantitative Data Summary
The following table summarizes the extended detection windows achieved by targeting long-term metabolites for various anabolic steroids.
| Anabolic Steroid | Conventional Metabolite Detection Window | Long-Term Metabolite | Extended Detection Window | Reference(s) |
| Methenolone | ~5 days (glucuronide fraction) | Hydroxydione sulfate conjugate | At least 9 days | [6] |
| Mesterolone | - | 1α-methyl-5α-androst-3-one-17β-sulfate (S1) & 1α-methyl-5α-androst-17-one-3β-sulfate (S2) | Up to 9 days | [10] |
| 4-chloro-1,2-dehydro-17alpha-methyltestosterone (DHCMT) | - | 4-chloro-3α,6β,17β-trihydroxy-17α-methyl-5β-androst-1-en-16-one | Up to 14 days | [3] |
| Stanozolol | - | N-glucuronide of epistanozolol | Up to 4 weeks | [4] |
Experimental Protocols
Protocol 1: General Screening for Long-Term Sulfated Metabolites
This protocol outlines a general workflow for the detection of sulfated AAS metabolites using GC-MS.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis with β-glucuronidase from E. coli to cleave glucuronide conjugates.
-
Extract the "glucuronide fraction" using liquid-liquid extraction (LLE) with a non-polar solvent (e.g., tert-butyl methyl ether).
-
To the remaining aqueous phase, add a solution for solvolysis (e.g., ethyl acetate saturated with sulfuric acid) to cleave sulfate conjugates.
-
Extract the "sulfate fraction" using LLE.
-
-
Derivatization:
-
Evaporate the extracts to dryness.
-
Reconstitute in a derivatizing agent (e.g., MSTFA/NH4I/ethanethiol) to form trimethylsilyl (TMS) derivatives. This step is crucial for making the steroids volatile for GC analysis.[12]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable temperature program to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full-scan mode to detect the target metabolites.[6]
-
Protocol 2: Non-Targeted Screening for Designer Steroids using LC-TOF-MS
This protocol provides a general methodology for detecting unknown anabolic agents.
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard.
-
Perform a hydrolysis step (enzymatic or chemical) to cleave conjugates.
-
Extract the sample using liquid-liquid extraction or solid-phase extraction (SPE).
-
Evaporate the extract and reconstitute in a solvent suitable for LC-MS (e.g., methanol/water mixture).
-
-
LC-TOF-MS Analysis:
-
Inject the sample into a Liquid Chromatography system coupled to a Time-of-Flight Mass Spectrometer.
-
Use a gradient elution on a C18 column to separate the components.
-
Acquire full-scan, accurate mass data in positive and/or negative electrospray ionization (ESI) mode.[11]
-
-
Data Analysis:
-
Process the acquired data using specialized software.
-
Search for potential designer steroids by looking for common structural motifs or by comparing spectra against a library of known steroids and their fragmentation patterns.
-
Chemometric methods like Principal Component Analysis can be applied to characterize spectral data and identify unknown structures.[12][15]
-
Visualizations
Caption: Workflow for Long-Term Metabolite Detection.
Caption: Troubleshooting Logic for Negative AAS Tests.
References
- 1. Current status and bioanalytical challenges in the detection of unknown anabolic androgenic steroids in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography/mass spectometry identification of long-term excreted metabolites of the anabolic steroid 4-chloro-1,2-dehydro-17alpha-methyltestosterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. | World Anti Doping Agency [wada-ama.org]
- 6. hpst.cz [hpst.cz]
- 7. Detection of anabolic androgenic steroids in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anabolic Androgenic Steroids: Searching New Molecular Biomarkers [frontiersin.org]
- 9. Anabolic Androgenic Steroids: Searching New Molecular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New potential biomarkers for mesterolone misuse in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Approach to detect and identify low abundant long-term metabolites of prohibited drugs using GC/C/IRMS and HRMS | World Anti Doping Agency [wada-ama.org]
- 15. Coupling high-resolution mass spectrometry and chemometrics for the structural characterization of anabolic-androgenic steroids and the early detection of unknown designer structures [iris.uniroma1.it]
Validation & Comparative
A Comparative Guide to the Metabolism of Norbolethone and Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two synthetic anabolic-androgenic steroids: Norbolethone and Nandrolone. While both are derivatives of 19-nortestosterone, their metabolic fates, though following similar general pathways, exhibit distinct characteristics. This comparison is supported by available experimental data to aid in research and drug development.
Introduction to this compound and Nandrolone
Nandrolone , also known as 19-nortestosterone, is a well-characterized anabolic steroid that has been used clinically. Its esters, such as Nandrolone decanoate, are administered via intramuscular injection and have a long history of study.[1][2]
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a synthetic, orally active anabolic steroid first synthesized in 1966.[1][3] It was investigated for clinical use but never commercially marketed.[3] It gained notoriety as a "designer steroid" after being detected in athletes' urine in the early 2000s.[3]
Metabolic Pathways: A Tale of Two Steroids
Both this compound and Nandrolone, as 19-nor steroids, undergo metabolism primarily in the liver. The key metabolic transformations include reduction of the A-ring, hydroxylation, and conjugation for excretion.[4]
Nandrolone Metabolism
The metabolism of Nandrolone is well-documented. The primary pathway involves the reduction of the A-ring by the enzyme 5α-reductase.[2] This is followed by further reduction and conjugation, primarily with glucuronic acid, to facilitate urinary excretion.[4] The major metabolites of Nandrolone are:
-
19-Norandrosterone (19-NA)
-
19-Noretiocholanolone (19-NE) [2]
These metabolites are the primary targets for detecting Nandrolone use in anti-doping tests.
This compound Metabolism
Detailed information on the specific metabolites of this compound is scarce in publicly available scientific literature. As a "designer steroid," its metabolism was not extensively studied before its detection in athletes. However, based on its structure as a 19-nor steroid, it is expected to follow similar metabolic pathways to Nandrolone. These would include:
-
Reduction: The 4-ene-3-one structure of the A-ring is susceptible to reduction.
-
Hydroxylation: Additional hydroxyl groups may be added to the steroid nucleus.
-
Conjugation: The resulting metabolites are likely conjugated with glucuronic acid or sulfate for excretion.
One study that identified this compound in urine samples also detected "at least one likely metabolite," but its structure was not elucidated.[3] It is plausible that the major metabolites of this compound are hydroxylated and/or reduced forms of the parent compound.
Quantitative Data Summary
The following table summarizes available quantitative data for Nandrolone. Due to the limited research on this compound, comparable quantitative data is not available.
| Parameter | Nandrolone | This compound | Reference(s) |
| Administration Route | Intramuscular (as decanoate ester) | Oral | [1][3] |
| Major Metabolites | 19-Norandrosterone (19-NA), 19-Noretiocholanolone (19-NE) | Not definitively identified | [2] |
| Half-life (ester release) | ~6-8 days (decanoate) | Not available | |
| Peak Plasma Conc. (Cmax) | Dose-dependent | Not available | |
| Time to Peak (Tmax) | Dose-dependent | Not available | |
| Urinary Detection Window | Months (for metabolites) | Not available |
Experimental Protocols
The detection and quantification of this compound and Nandrolone metabolites in urine typically involve similar analytical workflows. The primary techniques used are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Urine Sample Preparation Workflow for GC-MS and LC-MS/MS
Detailed Methodologies
1. Enzymatic Hydrolysis of Glucuronide Conjugates
-
Objective: To cleave the glucuronic acid moiety from the steroid metabolites to allow for their extraction and analysis.
-
Protocol:
-
To a specified volume of urine (e.g., 2-5 mL), add a buffer solution to adjust the pH to the optimal range for the enzyme (typically pH 6.8-7.2 for β-glucuronidase from E. coli).
-
Add a solution of β-glucuronidase enzyme.
-
Incubate the mixture at an elevated temperature (e.g., 50-60 °C) for a specified time (e.g., 1-3 hours).
-
2. Liquid-Liquid Extraction (LLE)
-
Objective: To isolate the deconjugated steroid metabolites from the aqueous urine matrix.
-
Protocol:
-
After hydrolysis, cool the sample to room temperature.
-
Add an immiscible organic solvent (e.g., diethyl ether, tert-butyl methyl ether).
-
Vortex or shake the mixture vigorously to ensure thorough mixing of the two phases.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (containing the steroid metabolites) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
3. Derivatization for GC-MS Analysis
-
Objective: To increase the volatility and thermal stability of the steroid metabolites for analysis by GC-MS.
-
Protocol:
-
To the dried extract, add a derivatizing agent, most commonly a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide and a thiol.
-
Heat the mixture at a specified temperature (e.g., 60-80 °C) for a set time (e.g., 20-30 minutes) to complete the derivatization reaction.
-
The derivatized sample is then ready for injection into the GC-MS system.
-
4. GC-MS and LC-MS/MS Analysis
-
GC-MS: The derivatized extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
LC-MS/MS: The non-derivatized or derivatized extract is injected into a liquid chromatograph for separation. The eluent from the LC column is then introduced into a tandem mass spectrometer. This technique offers high sensitivity and specificity, particularly for complex matrices like urine, and can often analyze the conjugated metabolites directly without the need for hydrolysis.
Conclusion
The metabolism of Nandrolone is well-understood, with 19-norandrosterone and 19-noretiocholanolone being its hallmark urinary metabolites. In contrast, while this compound is known to be metabolized, the specific structures of its metabolites have not been fully elucidated in the scientific literature. This represents a significant knowledge gap. However, based on its chemical structure, it is presumed to undergo similar metabolic transformations to other 19-nor steroids. The analytical methods for detecting these compounds and their metabolites are well-established, relying on enzymatic hydrolysis, extraction, and analysis by GC-MS or LC-MS/MS. Further research, particularly utilizing in vitro metabolism studies with human liver microsomes, is necessary to fully characterize the metabolic fate of this compound.
References
Navigating the Gauntlet: A Comparative Guide to Norbolethone Detection Method Validation Under WADA Guidelines
For researchers, scientists, and professionals in the field of anti-doping, the robust and reliable detection of prohibited substances is paramount. This guide provides a comparative overview of the validation of analytical methods for the detection of Norbolethone, a potent anabolic steroid, in accordance with the stringent guidelines set forth by the World Anti-Doping Agency (WADA).
This compound, a synthetic anabolic-androgenic steroid, has a history of being used illicitly in sports to enhance performance. Its detection poses a significant challenge to anti-doping laboratories. The World Anti-Doping Agency (WADA) mandates that all analytical methods used for doping control must be rigorously validated to ensure they are "fit-for-purpose." This involves a comprehensive evaluation of several key performance parameters to guarantee the accuracy and reliability of test results.
The primary analytical techniques employed for the detection of this compound and other anabolic agents are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and specificity, crucial for the unambiguous identification of prohibited substances in biological matrices such as urine.
WADA's Validation Framework: A Fit-for-Purpose Approach
WADA's International Standard for Laboratories (ISL) and associated Technical Documents (TDs) provide the framework for method validation. The core principle is that a method must be proven to be suitable for its intended use. For a qualitative method like the initial screening of this compound, key validation parameters include:
-
Specificity: The ability of the method to differentiate the target analyte from other substances.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
For a quantitative confirmation method, additional parameters are critical:
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions.
-
Accuracy: The closeness of the mean of a set of results to the true value.
-
Recovery: The efficiency of the extraction procedure.
Comparative Performance of this compound Detection Methods
While specific validation data for this compound is not always published in extensive detail, the following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of anabolic steroids, including this compound, based on available scientific literature and WADA's requirements.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | WADA Requirement (General) |
| Limit of Detection (LOD) | 1-10 ng/mL[1] | 0.1-2 ng/mL | Method must be able to detect the substance at its Minimum Required Performance Level (MRPL), if established. |
| Limit of Quantification (LOQ) | 2-20 ng/mL | 0.2-5 ng/mL | Must be determined for quantitative methods. |
| Linearity (r²) | > 0.99 | > 0.99 | A linear relationship between concentration and response should be demonstrated. |
| Precision (%RSD) | < 15% | < 15% | Within-run and between-run precision should be evaluated. |
| Accuracy/Recovery | 80-120% | 85-115% | Should be assessed over the analytical range. |
Table 1: Comparison of Typical Validation Parameters for this compound Detection Methods.
Experimental Protocols: A Glimpse into the Laboratory
The following sections outline the general experimental workflows for the detection of this compound in urine using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS has been the cornerstone of steroid testing for decades. The method for this compound typically involves several key steps:
-
Sample Preparation:
-
Hydrolysis: Urine samples are subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites of this compound, making them amenable to GC-MS analysis.
-
Extraction: The hydrolyzed sample is then extracted using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the urine matrix.
-
Derivatization: The extracted steroids are chemically modified (derivatized) to increase their volatility and improve their chromatographic behavior. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis:
-
Injection: The derivatized extract is injected into the gas chromatograph.
-
Separation: The different compounds in the extract are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.
-
Identification: this compound is identified by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has gained prominence in anti-doping analysis due to its high sensitivity and specificity, and its ability to analyze a wider range of compounds, including intact conjugates.
-
Sample Preparation:
-
Extraction: Similar to GC-MS, urine samples are typically extracted using SPE to clean up the sample and concentrate the analytes. In some cases, a "dilute-and-shoot" approach may be used, where the urine sample is simply diluted before injection, significantly reducing sample preparation time. Hydrolysis may or may not be performed depending on the target analytes (parent drug or its conjugates).
-
-
LC-MS/MS Analysis:
-
Injection: The extracted or diluted sample is injected into the liquid chromatograph.
-
Separation: The compounds are separated based on their polarity and interactions with the stationary phase of the LC column.
-
Ionization and Mass Analysis: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In a tandem mass spectrometer, a specific precursor ion for this compound is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity.
-
Identification and Quantification: this compound is identified and quantified by comparing its retention time and the ratio of its product ions to a certified reference standard.
-
Visualizing the Workflow: this compound Detection and Validation
The following diagram illustrates the general workflow for the detection and validation of this compound in a WADA-accredited laboratory.
This compound Detection and Validation Workflow
Conclusion
The validation of analytical methods for the detection of this compound is a critical process that underpins the integrity of anti-doping programs worldwide. Both GC-MS and LC-MS/MS are powerful tools capable of detecting this potent anabolic steroid at the low concentrations relevant for doping control. While GC-MS remains a robust and reliable technique, LC-MS/MS offers advantages in terms of reduced sample preparation and potentially higher sensitivity for certain metabolites. The choice of method and the specifics of the validation process must always align with WADA's stringent guidelines, ensuring that every analytical result is scientifically sound and legally defensible. Continuous development and validation of these methods are essential to stay ahead of emerging doping trends and to protect the spirit of fair play in sport.
References
The Uncharted Territory of Norbolethone: A Comparison Guide to Cross-Reactivity in Steroid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norbolethone, a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s but never commercially marketed, presents a unique challenge to modern steroid immunoassays.[1] Its clandestine use in sports has necessitated its detection, yet a significant gap exists in the scientific literature regarding its cross-reactivity profile in commonly used immunoassays. This guide provides a comparative analysis of the potential for this compound cross-reactivity by examining its chemical structure in relation to other anabolic steroids for which cross-reactivity data is available. It also outlines a comprehensive experimental protocol for determining such cross-reactivity, offering a framework for laboratories to assess the specificity of their own assays.
Due to the absence of direct experimental data for this compound, this guide utilizes data from structurally similar steroids to infer potential cross-reactivity. The provided data underscores the critical need for specificity testing of immunoassays, particularly in anti-doping and clinical settings where accurate steroid profiling is paramount.
Structural Comparison and Inferred Cross-Reactivity
This compound's chemical structure, (17α)-(±)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-3-one, shares the core tetracyclic steroid nucleus with endogenous androgens like testosterone and other synthetic steroids.[1] Key structural features that influence antibody recognition in immunoassays include the A-ring structure, substitutions at the C-17 position, and the overall stereochemistry.
Compounds with a high degree of structural similarity to the target hormone of an immunoassay are more likely to exhibit cross-reactivity.[2][3] this compound's 19-nor structure, similar to nandrolone, and its 17α-ethyl group, a modification to enhance oral bioavailability, are critical determinants of its potential interaction with antibodies raised against other steroids.
The following table summarizes the cross-reactivity of various anabolic steroids in a commercially available testosterone immunoassay, providing a basis for inferring the potential behavior of this compound. Given its structural similarities to other 19-nor steroids and 17α-alkylated androgens, it is plausible that this compound could exhibit significant cross-reactivity in certain testosterone and other AAS immunoassays.
Table 1: Cross-Reactivity of Selected Anabolic Steroids in a Representative Testosterone Immunoassay
| Compound | Chemical Class | % Cross-Reactivity (in a Testosterone Immunoassay) | Reference |
| Testosterone | Endogenous Androgen | 100% | [4] |
| 19-Nortestosterone (Nandrolone) | 19-nor-Steroid | Varies by assay, can be significant | [5] |
| Methyltestosterone | 17α-Alkylated Steroid | High | [3][6] |
| Boldenone | Synthetic Androgen | High | [6] |
| Stanozolol | 17α-Alkylated Steroid | No detectable cross-reactivity | [6] |
| Oxymetholone | 17α-Alkylated Steroid | No detectable cross-reactivity | [6] |
Note: The cross-reactivity values can vary significantly between different immunoassay platforms and antibody lots.
Experimental Protocols
To address the gap in knowledge regarding this compound's immunoassay cross-reactivity, a standardized experimental protocol is essential. The following is a detailed methodology for determining the cross-reactivity of a compound in a competitive steroid immunoassay.
Protocol: Determination of Steroid Immunoassay Cross-Reactivity
1. Objective: To quantify the percentage of cross-reactivity of this compound (or other test compounds) in a specific steroid immunoassay.
2. Materials:
- Steroid immunoassay kit (e.g., Testosterone ELISA kit)
- This compound standard of known purity and concentration
- Assay buffer
- Microplate reader
- Calibrators and controls provided with the immunoassay kit
- Precision pipettes and disposable tips
3. Procedure:
- Preparation of Standard Curves:
- Prepare a serial dilution of the primary analyte standard (e.g., testosterone) in the assay buffer to create a standard curve according to the manufacturer's instructions.
- Preparation of Cross-Reactant Solutions:
- Prepare a serial dilution of the this compound standard in the assay buffer across a wide range of concentrations.
- Immunoassay Procedure:
- Perform the immunoassay according to the kit's instructions. In separate wells, add the prepared standard curve solutions and the this compound solutions.
- Incubate the plate as required.
- Wash the plate and add the detection antibody and substrate.
- Stop the reaction and measure the absorbance using a microplate reader.
- Data Analysis:
- Plot the standard curve of the primary analyte (e.g., testosterone) with absorbance against concentration.
- Determine the concentration of the primary analyte that causes a 50% reduction in the maximum signal (IC50).
- From the data obtained with the this compound solutions, determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50 of the cross-reactant).
- Calculate the percent cross-reactivity using the following formula:
- % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
4. Interpretation:
- A higher percentage indicates greater cross-reactivity of the test compound in the immunoassay.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the general signaling pathway of anabolic-androgenic steroids.
Conclusion and Recommendations
The absence of published cross-reactivity data for this compound in commercial steroid immunoassays represents a significant analytical vulnerability. Based on structural similarities with other synthetic anabolic steroids, it is reasonable to hypothesize that this compound may cross-react with certain immunoassays, potentially leading to false-positive or inaccurate results.
It is strongly recommended that:
-
Anti-doping and clinical laboratories perform in-house validation studies to determine the cross-reactivity of this compound in their specific steroid immunoassay platforms.
-
Immunoassay manufacturers include this compound and other emerging designer steroids in their cross-reactivity testing panels and make this data publicly available.
-
Researchers prioritize studies to characterize the metabolic profile of this compound and the cross-reactivity of its metabolites in immunoassays.
Until comprehensive data becomes available, a high degree of caution is warranted when interpreting immunoassay results in populations at risk of using designer steroids like this compound. Confirmation of positive immunoassay screens with more specific methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), remains the gold standard for definitive identification.[7]
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioimmunoassay of anabolic steroids: an evaluation of three antisera for the detection of anabolic steroids in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 7. wada-ama.org [wada-ama.org]
A Comparative Guide to GC-MS and LC-MS/MS for Norbolethone Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the confirmation of Norbolethone, a synthetic anabolic-androgenic steroid. This document outlines the experimental protocols, presents a comparative analysis of their performance, and offers insights to aid researchers in selecting the most suitable technique for their analytical needs.
Introduction
This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a potent synthetic anabolic steroid that was developed in the 1960s but never commercially marketed.[1][2] Its re-emergence as a "designer" steroid in sports doping has necessitated robust and reliable analytical methods for its detection and confirmation.[3] The two primary mass spectrometry-based techniques for steroid analysis are GC-MS and LC-MS/MS. While GC-MS has been the traditional workhorse, LC-MS/MS has gained significant traction due to its high sensitivity and specificity.[4] This guide explores the key aspects of both methodologies for the confirmation of this compound, providing a framework for informed decision-making in research and anti-doping applications.
Experimental Workflows
The confirmation of this compound in biological matrices, typically urine, involves a multi-step process from sample preparation to data analysis. The general workflows for both GC-MS and LC-MS/MS are outlined below.
Figure 1: General Experimental Workflow for this compound Confirmation
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound in urine.
GC-MS Protocol
GC-MS analysis of this compound necessitates a derivatization step to enhance its volatility and thermal stability.[5]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to cleave glucuronide conjugates.[6]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, add 250 µL of 5M potassium carbonate and 5 mL of diethyl ether. Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes. Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and ammonium iodide/ethanethiol (1000:2:3 v/w/v).[7]
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: HP-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 280°C
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 10°C/min, then ramp to 310°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For confirmation, monitor characteristic ions of the this compound-TMS derivative.
LC-MS/MS Protocol
LC-MS/MS offers a more direct analysis, often without the need for derivatization, and can detect both the parent compound and its conjugated metabolites.[8]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge (e.g., Waters Oasis HLB) with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of urine onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its potential metabolites would need to be determined through infusion experiments.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for this compound confirmation depends on various factors, including sensitivity requirements, sample throughput, and the specific analytical goals. The following table summarizes the expected performance characteristics based on the analysis of similar anabolic steroids.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-2 ng/mL |
| Limit of Quantitation (LOQ) | 2-15 ng/mL | 0.5-5 ng/mL |
| Sample Preparation | More complex (hydrolysis, derivatization) | Simpler (often direct injection after extraction) |
| Analysis Time per Sample | Longer (due to derivatization and GC run time) | Shorter (faster LC gradients) |
| Specificity | Good, can be improved with MS/MS | Excellent (due to MRM) |
| Metabolite Analysis | Primarily unconjugated metabolites after hydrolysis | Can directly analyze both parent drug and conjugated metabolites |
| Matrix Effects | Generally lower | Can be significant, requiring careful method development |
Note: The values presented are aggregated from multiple sources for anabolic steroid analysis and represent typical performance. Specific values for this compound may vary depending on the exact methodology and instrumentation.
Key Differences in Analytical Workflow
The diagram below highlights the fundamental differences in the analytical workflows of GC-MS and LC-MS/MS for this compound confirmation.
Figure 2: Key Differences in Analytical Workflows
This compound and the Androgen Receptor Signaling Pathway
This compound exerts its anabolic effects by acting as an agonist for the androgen receptor (AR). Understanding this pathway is crucial for interpreting its biological effects.
Figure 3: Simplified Androgen Receptor Signaling Pathway for this compound
Upon entering a target cell, this compound binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The this compound-AR complex then dimerizes and translocates to the nucleus, where it binds to androgen response elements on the DNA. This binding initiates the transcription of target genes, leading to increased protein synthesis and the subsequent anabolic effects.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the confirmation of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
GC-MS remains a robust and reliable technique, particularly for qualitative confirmation. Its extensive libraries of mass spectra for TMS-derivatized steroids can aid in identification. However, the requirement for derivatization adds complexity and time to the sample preparation process.
-
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for quantitative analysis and for detecting very low concentrations of this compound and its metabolites. The ability to analyze conjugated metabolites directly provides a longer window of detection.
For routine screening and confirmation in anti-doping laboratories, LC-MS/MS is generally recommended due to its higher throughput, better sensitivity, and the ability to provide more comprehensive metabolic information. GC-MS/MS can serve as a valuable complementary or confirmatory technique, especially when dealing with complex matrices or when historical spectral data is important.
Researchers and drug development professionals should consider the specific needs of their studies, including the required limits of detection, the importance of metabolite identification, and available instrumentation, when selecting the most appropriate analytical platform for this compound confirmation.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Norboletone - Wikipedia [en.wikipedia.org]
- 5. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. 19-Norpregnane - Wikipedia [en.wikipedia.org]
- 8. apro-s.com [apro-s.com]
A Guide to the Inter-Laboratory Comparison of Norbolethone Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Norbolethone is a designer anabolic steroid that was never commercially marketed but has been identified in doping control samples.[1] Its detection relies on sensitive and specific analytical methods to ensure accurate results, particularly in the context of anti-doping and forensic analysis. The primary analytical platforms for this compound detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The choice of analytical method for this compound detection depends on various factors, including the required sensitivity, specificity, sample throughput, and the specific context of the analysis (e.g., screening vs. confirmation). The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of anabolic steroids like this compound, based on data from various validation and application studies.
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Target Analytes | Parent compound and its metabolites after hydrolysis and derivatization. | Parent compound, glucuronide, and sulfate conjugated metabolites. |
| General Sensitivity | High, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.[2] | Very high, with LODs that can reach the low pg/mL range.[3][4] |
| Specificity | High, especially with high-resolution mass spectrometry. | Very high, particularly with tandem mass spectrometry (MS/MS) providing structural information. |
| Sample Preparation | More complex, typically involves enzymatic hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and chemical derivatization.[5] | Simpler, often allows for "dilute-and-shoot" or direct analysis of conjugated metabolites, reducing sample preparation time.[6] |
| Throughput | Lower, due to longer sample preparation and chromatographic run times. | Higher, amenable to automation with shorter analysis times. |
| Matrix Effects | Generally less susceptible to ion suppression or enhancement. | Can be susceptible to matrix effects, which may affect quantification if not properly addressed.[3] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Experimental Protocols
Detailed and validated protocols are crucial for reliable and reproducible analysis of this compound. Below are representative experimental methodologies for both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure for the detection of anabolic steroids in urine and would be applicable for this compound.
-
Sample Preparation & Hydrolysis:
-
To 2 mL of urine, add an appropriate internal standard (e.g., a deuterated analog).
-
Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.[5]
-
-
Extraction:
-
After hydrolysis, adjust the pH to 9-10 with a suitable buffer or base.
-
Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 10 minutes and centrifuge at approximately 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.[5]
-
Seal the vial and heat at 60-80°C for 20-60 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column) for chromatographic separation.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis or full-scan mode for screening.
-
Experimental workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure suitable for the direct analysis of this compound and its conjugated metabolites in urine.
-
Sample Preparation (Dilute-and-Shoot):
-
To 200 µL of urine, add an appropriate internal standard.
-
Dilute the sample with a suitable buffer or mobile phase (e.g., 800 µL of 0.1% formic acid in water).
-
Vortex and centrifuge to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate.[6]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting specific parent-product ion transitions of this compound and its metabolites.
-
This compound Signaling Pathway
As an anabolic-androgenic steroid, this compound exerts its biological effects by binding to and activating the androgen receptor (AR). This interaction initiates a signaling cascade that leads to changes in gene expression and ultimately to the anabolic and androgenic effects associated with the steroid.
This compound androgen receptor signaling pathway.
The activation of the androgen receptor by this compound leads to the transcription of genes that promote muscle growth (anabolic effects) and the development of male characteristics (androgenic effects).[2][7]
Conclusion
While a direct inter-laboratory comparison for this compound analysis is not publicly documented, a review of the available literature on anabolic steroid analysis provides a strong basis for comparing the primary analytical methodologies. GC-MS offers a robust and sensitive method, though it requires more extensive sample preparation. LC-MS/MS provides higher throughput and the ability to analyze conjugated metabolites directly, often with greater sensitivity. The choice between these methods will depend on the specific needs of the laboratory and the goals of the analysis. Understanding the underlying signaling pathway of this compound is also critical for interpreting the biological effects and developing new detection strategies.
References
Norbolethone vs. Testosterone: A Comparative Analysis of Anabolic-to-Androgenic Ratios
For Immediate Release
This guide provides a detailed comparison of the anabolic-to-androgenic ratios of the synthetic steroid norbolethone and the endogenous androgen testosterone. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Introduction
Anabolic-androgenic steroids (AAS) are a class of synthetic substances derived from testosterone. Their physiological effects are twofold: anabolic, promoting tissue growth, particularly muscle; and androgenic, stimulating the development of male primary and secondary sexual characteristics. The therapeutic and illicit use of these compounds often seeks to maximize the anabolic effects while minimizing the androgenic side effects. The anabolic-to-androgenic ratio is a key metric used to quantify this separation of effects.
Testosterone, the primary male sex hormone, serves as the benchmark for all AAS, with an anabolic-to-androgenic ratio of 1:1.[1] this compound, a synthetic steroid first developed in the 1960s, is reported to exhibit a significantly more favorable ratio, suggesting a greater dissociation of anabolic from androgenic effects.[2] This guide will delve into the available data, the experimental methods used to determine these ratios, and the underlying signaling pathways.
Quantitative Comparison of Anabolic and Androgenic Activity
The anabolic and androgenic potencies of this compound and testosterone are typically determined using the Hershberger assay in castrated male rats. The anabolic effect is measured by the increase in weight of the levator ani muscle, while the androgenic effect is assessed by the weight increase of the seminal vesicles and/or the ventral prostate.
| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic-to-Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| This compound | 350 | 20 | ~17.5:1 |
Note: The data for this compound is based on reported anabolic and androgenic ratings.[2] The primary experimental data from a specific Hershberger assay study for this compound was not available in the public domain at the time of this publication. The values for testosterone are the established baseline.
Experimental Protocols
The Hershberger Assay
The Hershberger assay is the standard in vivo bioassay for assessing the androgenic and anti-androgenic properties of chemical substances. The protocol, as established by the Organisation for Economic Co-operation and Development (OECD), involves the following key steps:
-
Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
-
Dosing: The test substance (e.g., this compound or testosterone) is administered daily for a period of 10 consecutive days. Administration can be oral or via subcutaneous injection. A vehicle control group receives the administration vehicle only.
-
Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles (with coagulating glands and fluids) and ventral prostate.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the seminal vesicles and ventral prostate indicates androgenic activity. The ratio of these effects, relative to a reference compound like testosterone, determines the anabolic-to-androgenic ratio.
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway
Anabolic-androgenic steroids exert their effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily. The following diagram illustrates the classical genomic signaling pathway of androgens.
Caption: Androgen Receptor Signaling Pathway.
Hershberger Assay Experimental Workflow
The logical flow of the Hershberger assay is depicted in the diagram below, from animal preparation to data analysis.
Caption: Hershberger Assay Workflow.
Conclusion
The available data indicates that this compound possesses a significantly higher anabolic-to-androgenic ratio compared to testosterone. This suggests a greater potential for promoting anabolic effects with reduced androgenic side effects. However, it is crucial for researchers to note the limited availability of primary, peer-reviewed experimental data for this compound. Further validation of its anabolic and androgenic properties through standardized assays is warranted to substantiate the reported ratios. The methodologies and pathways described in this guide provide a framework for such investigations.
References
Unmasking the Risks: A Toxicological Comparison of Norbolethone and Other Designer Steroids
For Researchers, Scientists, and Drug Development Professionals
The world of performance-enhancing drugs is rife with clandestinely synthesized compounds known as designer anabolic-androgenic steroids (AAS). These molecules, often slight modifications of known steroids, are created to evade detection while retaining or enhancing anabolic effects. However, their altered structures can also lead to unpredictable and severe toxicological profiles. This guide provides a comparative toxicological overview of Norbolethone, a designer steroid that never reached the market due to safety concerns, and other prominent designer steroids such as Desoxymethyltestosterone (DMT) and Tetrahydrogestrinone (THG). The information is based on available preclinical and anecdotal data, highlighting the significant health risks associated with these unregulated substances.
Overview of Toxicological Profiles
Anabolic-androgenic steroids are known to exert a range of adverse effects on various organ systems. The primary areas of concern are the liver (hepatotoxicity), the cardiovascular system, and the endocrine system. Designer steroids, due to their often-unknown metabolic fates and potencies, present a heightened risk.
This compound , developed in the 1960s, was abandoned before commercialization due to concerns about its toxicity. Reports from that era and later analyses indicate that it is "mainly toxic," causing "a lot of bleeding disorders and many androgenizing side effects". Like many other orally active steroids, it is a 17α-alkylated compound, a chemical modification strongly associated with liver damage.
Desoxymethyltestosterone (DMT) , another potent designer steroid, is also recognized for its toxicity. While specific comparative data is scarce, its structural similarities to other potent AAS suggest a significant risk of adverse effects.
Tetrahydrogestrinone (THG) , famously associated with the BALCO scandal, is noted for its strong anabolic properties but also carries a high risk of liver damage.
Quantitative Toxicity Data
Obtaining precise, comparative quantitative toxicological data for these illicitly produced and rarely studied compounds is challenging. Much of the available information is qualitative or derived from anecdotal reports and limited studies. However, some data points are available:
| Steroid | Toxicological Endpoint | Species | Value | Reference |
| This compound | Oral LD50 | Mouse | >5010 mg/kg |
Note: The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 indicates lower acute toxicity. While the oral LD50 for this compound in mice is high, this does not reflect the potential for chronic toxicity with repeated dosing, which is the typical pattern of abuse.
Key Toxicological Concerns: A Comparative Look
Hepatotoxicity
The primary mechanism of hepatotoxicity for oral AAS is cholestasis, a condition where the flow of bile from the liver is blocked. This is strongly linked to the 17α-alkylation present in steroids like this compound, DMT, and THG, which makes them orally bioavailable but also more difficult for the liver to metabolize. This can lead to jaundice, peliosis hepatis (blood-filled cysts in the liver), and an increased risk of liver tumors with long-term use. THG, in particular, has been highlighted for its significant risk of liver damage.
Cardiovascular Effects
The use of AAS is associated with a range of cardiovascular risks, including:
-
Adverse Lipid Profile: Decreased HDL ("good") cholesterol and increased LDL ("bad") cholesterol, contributing to atherosclerosis.
-
Cardiac Hypertrophy: Enlargement and thickening of the heart muscle, which can impair its function.
-
Thrombosis: Increased risk of blood clots, which can lead to heart attack or stroke.
-
Hypertension: Elevated blood pressure.
While specific comparative studies on the cardiovascular effects of this compound versus other designer steroids are lacking, the general cardiotoxic potential of AAS is well-established.
Endocrine Disruption
Designer steroids potently interact with the androgen receptor, leading to the desired anabolic effects but also a host of endocrine-disrupting side effects:
-
Hypogonadism: Suppression of the body's natural testosterone production, leading to testicular atrophy and infertility in males.
-
Androgenic Side Effects: These include acne, hair loss, and in females, virilization (development of male characteristics). This compound was noted for its "many androgenizing side effects".
-
Progestational Effects: Some designer steroids, like THG, can also interact with the progesterone receptor, which can exacerbate estrogenic side effects like gynecomastia (development of breast tissue in males).
Experimental Protocols
The toxicological evaluation of anabolic steroids typically involves a battery of in vitro and in vivo assays.
In Vitro Hepatotoxicity Assay
A common method to assess the potential for drug-induced liver injury is to use cultured liver cells (hepatocytes).
Protocol:
-
Cell Culture: Human hepatocytes (e.g., HepG2 cell line) are cultured in appropriate media.
-
Compound Treatment: The cells are exposed to varying concentrations of the designer steroid (e.g., this compound, DMT, THG) for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using an assay such as the MTT assay, which quantifies mitochondrial activity as an indicator of cell health.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. A lower IC50 indicates higher cytotoxicity.
Caption: Workflow for in vitro hepatotoxicity assessment.
Hershberger Assay (In Vivo Androgenic and Anabolic Activity)
The Hershberger assay is a standardized in vivo method used to assess the androgenic and anabolic activity of a substance.
Protocol:
-
Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the primary source of endogenous androgens.
-
Compound Administration: The test compound is administered daily for a set period (typically 10 days) via oral gavage or subcutaneous injection.
-
Tissue Collection: At the end of the treatment period, specific androgen-sensitive tissues are dissected and weighed. These include the ventral prostate, seminal vesicles, and levator ani muscle.
-
Data Analysis: The weights of these tissues are compared to those of a control group. An increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity, while an increase in the weight of the levator ani muscle is indicative of anabolic activity.
Caption: Hershberger assay for androgenic/anabolic activity.
Signaling Pathways in Anabolic Steroid Toxicity
The toxic effects of anabolic steroids are mediated through various signaling pathways.
Androgen Receptor-Mediated Signaling
The primary mechanism of action for both the desired and many of the adverse effects of AAS is through the androgen receptor (AR).
Caption: Androgen receptor signaling pathway.
Upon entering a cell, the steroid binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The steroid-receptor complex then translocates to the nucleus, dimerizes, and binds to androgen response elements on the DNA, thereby modulating the transcription of target genes. This can lead to both anabolic effects and adverse effects in tissues like the liver and heart.
Conclusion
The available evidence, though limited, strongly indicates that this compound and other designer steroids pose significant health risks. The very reason for this compound's discontinuation as a potential therapeutic agent—its toxicity—serves as a stark warning. The common structural feature of 17α-alkylation across many oral designer steroids points to a high potential for hepatotoxicity. Furthermore, the potent androgenic nature of these compounds inevitably leads to cardiovascular and endocrine side effects. Researchers and clinicians should be aware of the severe and often unpredictable toxicity profiles of these substances and counsel against their use. The lack of rigorous safety data for designer steroids makes their use a dangerous gamble with one's health.
Comparative Performance Analysis of Norbolethone Reference Standards
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Norbolethone reference standards against other relevant anabolic androgenic steroid (AAS) standards. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting reference materials for analytical testing, research, and quality control purposes. This document outlines key performance indicators, presents comparative data in a tabular format, and details the experimental protocols used for their characterization.
Introduction to this compound
This compound is a synthetic, orally active anabolic-androgenic steroid that was developed in the 1960s but never commercially marketed.[1] Despite its unmarketed status, it has been illicitly used for performance enhancement in sports, leading to its classification as a "designer" steroid.[2][3] The accurate detection of this compound and its metabolites is therefore critical for anti-doping laboratories and forensic testing. High-quality, well-characterized reference standards are indispensable for the validation of analytical methods and for ensuring the accuracy and traceability of measurement results.[4][5]
Performance Characteristics of Anabolic Steroid Reference Standards
The quality and reliability of a reference standard are defined by several key performance characteristics. This guide focuses on purity, stability, and the analytical methods used for characterization, drawing comparisons between this compound and other commonly used AAS reference standards such as Testosterone, Stanozolol, and Methenolone.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and selected alternative anabolic steroid reference standards. It is important to note that while certified reference materials (CRMs) for common steroids like Testosterone are readily available with comprehensive Certificates of Analysis (CoA), specific quantitative data for "designer" steroids like this compound can be less publicly accessible. The data presented here is compiled from various sources, including scientific literature and product specifications from reference material suppliers.
Table 1: Purity Comparison of Anabolic Steroid Reference Standards
| Anabolic Steroid | Purity (%) | Uncertainty (%) | Method of Purity Determination | Reference/Source |
| This compound | >98% (Typical) | Not Specified | HPLC, qNMR | LGC Standards, Cerilliant |
| Testosterone CRM | 99.71 | ± 0.49 | HPLC-DAD | [6][7] |
| Stanozolol | ≥98.00% | Not Specified | Not Specified | [8] |
| Methenolone Enanthate | >98.0% | Not Specified | HPLC | [9] |
| Boldenone CRM | 98.82 | ± 0.56 | HPLC-DAD | [6][7] |
| Nandrolone CRM | 99.63 | ± 0.09 | HPLC-DAD | [6][7] |
Note: The purity of this compound is often stated as a minimum value by suppliers. A specific Certificate of Analysis would provide a certified value and its associated uncertainty.
Table 2: Stability Information for Anabolic Steroid Reference Standards
| Anabolic Steroid | Storage Conditions | Stability Data | Reference/Source |
| This compound | 2-8°C (Refrigerator) | ≥ 1 year (Typical) | Supplier Data |
| Testosterone | -20°C | Stable for at least 1 month in solvent | [10] |
| Stanozolol | Not Specified | ≥ 1 year | [8] |
| Trenbolone (in urine) | -20°C | Stable for 52 weeks | [11] |
Note: Stability data is often provided by the manufacturer and can vary based on the formulation (neat solid vs. solution) and storage conditions. ISO Guide 34 compliant stability studies provide the most reliable data.[12]
Experimental Protocols
The characterization of reference standards relies on a combination of analytical techniques to confirm identity, purity, and stability. The following sections provide an overview of the methodologies commonly employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for assessing the purity of anabolic steroids.[13][14][15][16]
Protocol Outline:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[14]
-
Detection: UV detection at a wavelength appropriate for the steroid's chromophore (e.g., around 240-250 nm).
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Identity and Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and confirmation of anabolic steroids, including this compound.[17][18][19] It provides both chromatographic retention time and a mass spectrum, which serves as a molecular fingerprint.
Protocol Outline:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Many steroids require derivatization (e.g., silylation) to increase their volatility for GC analysis.[17]
-
Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Ionization: Electron Ionization (EI) is typically used.
-
Analysis: The retention time and mass spectrum of the analyte are compared to a known reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[6][8][20][21] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Protocol Outline:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of known purity is accurately weighed and mixed with the accurately weighed sample.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard is used.
-
Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard.
Conclusion
The selection of a suitable reference standard is a critical step in any analytical workflow. For well-established anabolic steroids like Testosterone, certified reference materials with comprehensive data on purity, uncertainty, and stability are readily available. For "designer" steroids such as this compound, while reference materials are available from specialized suppliers, obtaining a full Certificate of Analysis with detailed characterization data is essential for ensuring the quality and reliability of analytical results. Researchers and drug development professionals should always request and critically evaluate the documentation provided with any reference standard to ensure it meets the requirements of their specific application. The use of orthogonal analytical techniques such as HPLC, GC-MS, and qNMR provides the most robust characterization of a reference standard's performance.
References
- 1. Norboletone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of anabolic-androgenic steroids purity certified reference materials for anti-doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. supelco.com.tw [supelco.com.tw]
- 8. Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Production and stability testing of incurred reference materials for the anabolic steroid trenbolone in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. iasonline.org [iasonline.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Determination of anabolic steroids by HPLC with UV-vis-particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 17. fda.gov [fda.gov]
- 18. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR | Semantic Scholar [semanticscholar.org]
- 21. 1H NMR determination of adulteration of anabolic steroids in seized drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Norbolethone and its Metabolites in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Norbolethone and its primary metabolites found in human urine samples. The focus is on the analytical methodologies used for their detection and quantification, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, toxicology, and anti-doping science.
This compound is a synthetic anabolic-androgenic steroid that was developed in the 1960s but never commercially marketed.[1][2] Its clandestine use as a performance-enhancing drug has necessitated the development of sensitive and specific detection methods.[1][3] The primary analytical challenges lie in the low concentrations of the parent drug and its metabolites in urine, as well as the structural similarity to endogenous steroids.
Metabolism of this compound
While detailed in vivo metabolism studies on this compound are scarce in publicly available literature, it is understood to be metabolized in the body before excretion.[1][3] Based on the known metabolic pathways of other anabolic steroids, a primary route of metabolism is hydroxylation. For the purpose of this guide, we will consider the parent compound, this compound, and its putative primary metabolite, 16-hydroxy-norbolethone. The detection of these metabolites can often extend the window of detection for the illicit use of the parent steroid.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical parameters for the detection of this compound and its hypothesized metabolite, 16-hydroxy-norbolethone, using GC-MS and LC-MS/MS.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | This compound | 16-hydroxy-norbolethone | Alternative Steroid (Nandrolone) |
| Retention Time (min) | ~ 18.5 | ~ 19.2 | ~ 17.8 |
| Precursor Ion (m/z) | 460 (as TMS derivative) | 548 (as di-TMS derivative) | 406 (as TMS derivative) |
| Key Fragment Ions (m/z) | 445, 355, 265 | 533, 443, 353 | 391, 225, 208 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL | 5 - 10 ng/mL | 2 - 5 ng/mL |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | This compound | 16-hydroxy-norbolethone | Alternative Steroid (Nandrolone) |
| Retention Time (min) | ~ 4.2 | ~ 3.8 | ~ 3.5 |
| Precursor Ion (m/z) [M+H] | 317.2 | 333.2 | 275.2 |
| Product Ions (m/z) | 299.2, 109.1 | 315.2, 297.2 | 257.2, 109.1 |
| Collision Energy (eV) | 15 - 25 | 15 - 25 | 15 - 25 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.2 - 1 ng/mL | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of anabolic steroids in urine and have been adapted for this compound and its hypothesized metabolite.
Sample Preparation for GC-MS and LC-MS/MS Analysis
A robust sample preparation is critical for the reliable detection of this compound and its metabolites due to the complex nature of the urine matrix.
Workflow for Urine Sample Preparation
Caption: Workflow for the preparation of urine samples for GC-MS and LC-MS/MS analysis.
Detailed Protocol:
-
Hydrolysis: To 5 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 3 hours to cleave glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol.
-
For GC-MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a derivatizing agent mixture (N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) / ammonium iodide / ethanethiol).
-
Heat the mixture at 60°C for 20 minutes.
-
-
For LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
GC-MS Analysis Protocol
Gas chromatography coupled with mass spectrometry is a well-established method for the analysis of anabolic steroids.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 310°C at 10°C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
LC-MS/MS Analysis Protocol
Liquid chromatography-tandem mass spectrometry offers higher sensitivity and specificity for the detection of this compound and its metabolites without the need for derivatization.
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the confirmatory analysis of a presumptive positive urine sample for this compound.
Confirmatory Analysis Workflow
Caption: Logical workflow for the confirmation of this compound in a urine sample.
Comparative Discussion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its metabolites in urine.
-
GC-MS is a robust and reliable technique that has been the gold standard for steroid analysis for many years. Its main advantages are high chromatographic resolution and the availability of extensive mass spectral libraries. However, it requires a derivatization step to improve the volatility and thermal stability of the analytes, which can be time-consuming and may introduce variability.
-
LC-MS/MS offers superior sensitivity and specificity, particularly in the MRM mode, which minimizes matrix interferences. A significant advantage of LC-MS/MS is that it does not typically require derivatization, simplifying the sample preparation workflow. This makes it more suitable for high-throughput screening. However, matrix effects can still be a concern and require careful method validation.
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. For confirmatory analysis, the use of both techniques can provide a higher degree of certainty.
Conclusion
The detection of this compound and its metabolites in urine samples presents a significant analytical challenge that can be effectively addressed by both GC-MS and LC-MS/MS. This guide provides a comparative overview of these techniques, along with detailed experimental protocols, to aid researchers in the development and implementation of robust and reliable analytical methods. The continued investigation into the metabolism of this compound and the synthesis of its metabolites as certified reference materials will be crucial for improving the accuracy and reliability of future anti-doping tests.
References
Safety Operating Guide
Navigating the Safe Disposal of Norbolethone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Norbolethone, a synthetic anabolic steroid, requires stringent disposal procedures due to its classification as a controlled substance and potential environmental hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, isolate the area and follow established institutional procedures for chemical spill cleanup. Avoid generating dust.
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound waste, including empty containers, contaminated PPE, and any unused product, in a dedicated, clearly labeled, and sealed container.
-
The label should include the chemical name ("this compound"), the appropriate hazard symbols, and the accumulation start date.
-
-
Waste Manifesting and Storage:
-
Maintain an accurate inventory of the accumulated this compound waste.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste manifest and any other required documentation to the disposal company.
-
Note: High-temperature incineration is the preferred method for the destruction of pharmaceuticals and controlled substances to ensure complete decomposition and prevent environmental contamination.[1]
This compound: Key Chemical and Physical Properties
A comprehensive understanding of a compound's properties is vital for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₂[2][3] |
| Molecular Weight | Approximately 316.48 g/mol [4] |
| Appearance | White to off-white crystalline powder[5] |
| Solubility | Insoluble in water; Soluble in organic solvents[4][5] |
| Melting Point | 144-145°C[4] |
Experimental Protocols: General Guidance
While specific experimental protocols for this compound disposal are not publicly available, the general principles for the disposal of anabolic steroids and other hazardous drugs apply. These are typically developed and validated by specialized waste management facilities. The core of these protocols involves controlled incineration at temperatures sufficient to break down the complex steroid structure into less harmful components.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult with your institution's Environmental Health and Safety (EHS) office and adhere to all applicable federal, state, and local regulations for the disposal of controlled and hazardous substances.
References
Essential Safety and Logistical Information for Handling Norbolethone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Norbolethone, a potent synthetic anabolic steroid. Due to its toxicological profile, which led to its discontinuation for marketing, stringent adherence to these guidelines is paramount to ensure personnel safety and regulatory compliance. This compound is classified as a DEA Schedule III controlled substance, indicating a potential for abuse and requiring specific record-keeping and disposal procedures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (17α)-(±)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-3-one |
| Synonyms | Genabol, Wy-3475 |
| Molecular Formula | C₂₁H₃₂O₂ |
| Molecular Weight | 316.48 g/mol |
| Appearance | Crystals from alcohol |
| Melting Point | 144-145°C |
| Solubility | Practically insoluble in water |
Toxicity Data
The available acute toxicity data for this compound is summarized below. It is important to note that comprehensive toxicological data for this compound is limited due to its status as a non-marketed compound. The provided LD₅₀ value should be interpreted with caution and underscores the need for rigorous safety precautions.
| Test | Species | Route | Value |
| LD₅₀ | Mouse | Oral | >5010 mg/kg[1] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of personal protective equipment. However, for handling this compound powder, the following minimum PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile gloves | Prevents skin contact and absorption. Double-gloving provides additional protection in case of a tear in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Essential for handling powders to prevent inhalation of this potent compound. |
| Body Protection | A disposable, low-permeability lab coat or gown | Protects skin and clothing from contamination. Should be changed immediately if contaminated. |
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound powder.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is mandatory when working with this compound to minimize exposure risk.
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood. The area should be clearly marked with a warning sign indicating the presence of a potent compound.
-
Decontamination: Before starting any work, decontaminate the work surface with an appropriate solvent.
-
Weighing:
-
Perform all weighing operations within the containment hood.
-
Use a dedicated set of weighing tools (spatulas, weigh boats).
-
To minimize aerosol generation, carefully handle the powder.
-
-
Solution Preparation:
-
If preparing solutions, add the solvent to the container with the pre-weighed this compound powder slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling Decontamination:
-
After handling, decontaminate all surfaces and equipment with a suitable solvent.
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Step-by-Step Procedures
As a DEA Schedule III controlled substance, the disposal of this compound must be conducted in accordance with federal and institutional regulations.
-
Segregation and Labeling:
-
All waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be segregated from regular laboratory waste.
-
Place contaminated waste in a clearly labeled, sealed, and puncture-resistant container. The label should indicate "Hazardous Waste: this compound".
-
-
Unused or Expired Material:
-
Unused or expired this compound must be disposed of as a controlled substance. Do not dispose of it in the regular trash or down the drain.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste.
-
-
Record Keeping:
-
Maintain meticulous records of this compound usage and disposal, as required by the DEA for Schedule III substances. This includes the date, amount used, and the name of the individual who used it.
-
-
Reverse Distributor:
-
For larger quantities of expired or unwanted this compound, a DEA-registered reverse distributor must be used for disposal.[2][3][4][5] Your EHS office can assist in coordinating this process. The transfer of Schedule III substances to a reverse distributor requires specific invoicing and documentation.[5]
-
By strictly following these safety and logistical guidelines, researchers can mitigate the risks associated with handling the potent and controlled substance, this compound, ensuring a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
